Product packaging for 1-Iodo-2-methyl-3-nitrobenzene(Cat. No.:CAS No. 41252-98-6)

1-Iodo-2-methyl-3-nitrobenzene

Cat. No.: B091180
CAS No.: 41252-98-6
M. Wt: 263.03 g/mol
InChI Key: ZVAKFJFOGUFJON-UHFFFAOYSA-N
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Description

1-Iodo-2-methyl-3-nitrobenzene is a useful research compound. Its molecular formula is C7H6INO2 and its molecular weight is 263.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6INO2 B091180 1-Iodo-2-methyl-3-nitrobenzene CAS No. 41252-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAKFJFOGUFJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468219
Record name 1-iodo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41252-98-6
Record name 1-iodo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 41252-98-6

This technical guide provides a comprehensive overview of 1-Iodo-2-methyl-3-nitrobenzene, a halogenated nitroaromatic compound. The information is curated for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₆INO₂.[1] Its structure consists of a benzene ring functionalized with an iodine atom, a methyl group, and a nitro group at positions 1, 2, and 3, respectively.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound1-Iodo-3-methyl-2-nitrobenzene1-Iodo-2-nitrobenzene
CAS Number 41252-98-6[1]52414-99-0[2]609-73-4[3]
Molecular Formula C₇H₆INO₂[1]C₇H₆INO₂[2]C₆H₄INO₂[3]
Molecular Weight 263.03 g/mol 263.034 g/mol [2]249.01 g/mol [3]
Physical Form Solid[1]Not specifiedYellow-green powder[3]
Purity 98%[1]95.0%[2]Not specified
Storage Conditions Keep in dark place, sealed in dry, room temperature[1]Not specifiedNot specified

Synthesis

Postulated Experimental Protocol for the Synthesis of this compound

This protocol is based on established procedures for analogous compounds and should be adapted and optimized for the specific substrate.

Materials:

  • 2-methyl-3-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Iodine (I₂)

  • Sodium Sulfite (Na₂SO₃)

  • Water (H₂O)

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve 2-methyl-3-nitroaniline in a mixture of water and concentrated sulfuric acid.

    • Cool the resulting solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10 °C to form the diazonium salt.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide and iodine in water.

    • Slowly add the cold diazonium salt solution in portions to the potassium iodide/iodine solution. Nitrogen gas evolution should be observed.

  • Work-up:

    • Once the nitrogen evolution ceases, gently warm the reaction mixture on a water bath to ensure the complete decomposition of the diazonium salt.

    • While still warm, add a solution of sodium sulfite to reduce any excess iodine.

    • Cool the mixture to room temperature to allow the product, this compound, to crystallize.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Diagram 1: Postulated Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline Diazonium Salt (Intermediate) Diazonium Salt (Intermediate) 2-Methyl-3-nitroaniline->Diazonium Salt (Intermediate) Diazotization NaNO2, H2SO4, 0-5 C NaNO2, H2SO4, 0-5 C NaNO2, H2SO4, 0-5 C->Diazonium Salt (Intermediate) KI, I2 KI, I2 This compound This compound KI, I2->this compound Diazonium Salt (Intermediate)->this compound Iodination

Caption: Synthetic pathway for this compound.

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectroscopic data for this compound are not available in the searched literature. However, data for the related isomers, 1-iodo-2-nitrobenzene and 1-iodo-3-nitrobenzene, can provide some reference.[6][7]

For 1-iodo-2-nitrobenzene in CDCl₃, proton signals are observed at approximately 8.04, 7.85, 7.49, and 7.28 ppm.[6] For nitrobenzene itself, the protons ortho to the nitro group are the most deshielded, followed by the para and then the meta protons.[8] In this compound, the electronic effects of the iodo, methyl, and nitro groups, along with their steric arrangement, will influence the chemical shifts of the three aromatic protons.

Reactivity and Applications in Drug Development

The reactivity of this compound is dictated by its three functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. The iodine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making it a valuable building block for the synthesis of more complex molecules. The nitro group can also be readily reduced to an amino group, which can then be further functionalized.

While specific applications of this compound in drug development are not explicitly documented in the searched literature, its structural motifs are present in various pharmacologically active compounds. Halogenated nitroaromatics are common intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the related compound 1-Bromo-2-methyl-3-nitrobenzene is described as a versatile building block for complex organic molecules, particularly as an intermediate for synthesizing Active Pharmaceutical Ingredients (APIs) targeting inflammatory and infectious diseases.[9] By analogy, this compound could potentially serve a similar role.

G This compound This compound Cross-Coupling Product Cross-Coupling Product This compound->Cross-Coupling Product Cross-Coupling (e.g., Suzuki, Heck) 2-Iodo-6-methylaniline Derivative 2-Iodo-6-methylaniline Derivative This compound->2-Iodo-6-methylaniline Derivative Nitro Group Reduction

References

An In-depth Technical Guide to the Chemical Properties of 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Iodo-2-methyl-3-nitrobenzene, a substituted aromatic compound of interest in various fields of chemical research. This document collates available data on its molecular structure, physicochemical properties, and safety information.

Chemical Identity and Structure

This compound is an organic compound featuring an iodine atom, a methyl group, and a nitro group substituted on a benzene ring. The relative positions of these functional groups—iodo at position 1, methyl at position 2, and nitro at position 3—confer specific reactivity and physical properties to the molecule.

Chemical Identifiers

A summary of the key identifiers for this compound is presented in the table below.

IdentifierValue
CAS Number 41252-98-6[1][2][3]
IUPAC Name This compound[1]
Molecular Formula C₇H₆INO₂[2][4]
Molecular Weight 263.03 g/mol [2]
InChI 1S/C7H6INO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3[1]
InChIKey ZVAKFJFOGUFJON-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of a compound are crucial for its application in synthesis and material science. The available data for this compound is summarized below.

PropertyValue
Physical Form Solid[1]
Purity 98%[1], 97.0%[5], 95.0%[4]
Storage Temperature Room temperature, sealed in dry, dark place[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general and widely used method for the synthesis of related iodonitroaromatic compounds is the Sandmeyer reaction, involving the diazotization of a nitroaniline followed by iodide substitution. A representative protocol for the synthesis of the related compound, 1-iodo-2-nitrobenzene from o-nitroaniline, is described below.[6]

Synthesis of 1-Iodo-2-nitrobenzene from o-Nitroaniline:

  • Preparation of the Amine Salt Solution: 100 g of o-nitroaniline is combined with 1000 ml of water. To this suspension, 600 g of concentrated sulfuric acid is carefully added. The mixture is stirred until a clear solution is obtained.

  • Diazotization: The solution is cooled to 5°C. A solution of sodium nitrite is then added portion-wise, ensuring the reaction temperature does not exceed 10°C. This step generates the diazonium salt.

  • Iodination: In a separate vessel, a solution of 200 g of potassium iodide and 200 g of iodine in 200 ml of water is prepared. The previously prepared diazonium salt solution is added to this iodine solution in portions.

  • Reaction Completion and Work-up: The evolution of nitrogen gas indicates the progress of the reaction. Once the gas evolution ceases, the mixture is gently heated on a water bath.

  • Purification: While still warm, the mixture is treated with a sulfite solution to remove excess iodine. Upon cooling, the product, o-iodonitrobenzene, crystallizes and can be collected. The reported melting point for the product is 54°C.[6]

This protocol for a related isomer illustrates a common synthetic route that could likely be adapted for this compound, starting from 2-methyl-3-nitroaniline.

Visualized Workflows and Pathways

To better illustrate the relationships and processes involved with this compound, the following diagrams are provided.

G Conceptual Synthesis Pathway for Iodonitroaromatics cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Nitroaniline Nitroaniline Diazonium Diazonium Salt Nitroaniline->Diazonium Diazotization NaNO2_H2SO4 NaNO2 / H2SO4 NaNO2_H2SO4->Diazonium KI Potassium Iodide (KI) Iodonitrobenzene Iodonitrobenzene KI->Iodonitrobenzene Diazonium->Iodonitrobenzene Iodination (Sandmeyer-type)

Caption: Conceptual diagram of a Sandmeyer-type reaction for synthesizing iodonitrobenzene derivatives.

G General Experimental Workflow for Compound Characterization cluster_analysis Analysis Techniques cluster_properties Properties Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis Purification->Structural_Analysis Physical_Properties Physical Properties Measurement Purification->Physical_Properties NMR NMR Spectroscopy Structural_Analysis->NMR IR IR Spectroscopy Structural_Analysis->IR MS Mass Spectrometry Structural_Analysis->MS MP Melting Point Physical_Properties->MP Solubility Solubility Physical_Properties->Solubility

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

Safety and Handling

Safety is paramount when handling any chemical substance. The available safety information for this compound indicates that it should be handled with care.

Safety InformationDetails
Signal Word Warning[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[1]

Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

References

An In-depth Technical Guide to 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and safety information for 1-Iodo-2-methyl-3-nitrobenzene, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Properties

This compound is a substituted aromatic compound containing iodine, a methyl group, and a nitro group attached to a benzene ring. Its specific substitution pattern dictates its chemical reactivity and physical properties.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are crucial for its handling, application in synthesis, and analytical characterization.

PropertyValueReference
CAS Number 41252-98-6[1][2][3][4]
Molecular Formula C₇H₆INO₂[2][3][5]
Molecular Weight 263.03 g/mol [2][5]
Physical Form Solid[1]
Purity 95% - 98%[1][5][6][7]
IUPAC Name This compound[1]
InChI Key ZVAKFJFOGUFJON-UHFFFAOYSA-N[1]
SMILES CC1=C(I)C=CC=C1--INVALID-LINK--=O[3]
Storage and Handling

Proper storage is essential to maintain the integrity of the compound.

ParameterRecommendationReference
Storage Temperature Room Temperature[1][3]
Storage Conditions Keep in a dark place, sealed in a dry environment.[1][3]

Synthesis Protocol

The synthesis of this compound typically proceeds via a Sandmeyer-type reaction, which involves the diazotization of a corresponding aniline precursor followed by substitution with an iodide salt.

Experimental Methodology: Synthesis from 2-Methyl-3-nitroaniline

Materials:

  • 2-Methyl-3-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Sodium Thiosulfate solution (optional, for quenching)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Amine Salt Formation: Dissolve 2-methyl-3-nitroaniline in a mixture of concentrated sulfuric acid and water, ensuring complete protonation of the amine. Cool the resulting solution to 0-5 °C in an ice bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine salt solution. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt. Stir for 15-20 minutes after the addition is complete.

  • Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then gently heat it on a water bath (e.g., 50-60 °C) for approximately 30 minutes to ensure the complete decomposition of the diazonium intermediate.

  • Work-up and Isolation: Cool the reaction mixture. If a dark color due to excess iodine is present, a small amount of sodium thiosulfate solution can be added to decolorize it. The solid crude product is then collected by vacuum filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography to yield pure this compound.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination A 2-Methyl-3-nitroaniline C Diazonium Salt Intermediate A->C 0-5 °C B NaNO₂, H₂SO₄ B->C E This compound C->E Sandmeyer Reaction D Potassium Iodide (KI) D->E F Final Product E->F Purification

Synthesis workflow for this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of the synthesized molecule. While specific spectra for this compound are not available in the searched literature, representative data from closely related isomers like 1-Iodo-2-nitrobenzene and 1-Iodo-3-nitrobenzene can provide expected peak characteristics.[11][12][13]

TechniqueExpected Observations
¹H NMR Aromatic protons would appear as multiplets in the range of 7.0-8.5 ppm. The methyl group protons would appear as a singlet around 2.5 ppm. The integration would correspond to the number of protons.
¹³C NMR Aromatic carbons would appear in the range of 120-150 ppm. The carbon bearing the iodo group would be shifted upfield compared to the others, while the carbon attached to the nitro group would be shifted downfield. The methyl carbon would appear around 15-25 ppm.
IR Spectroscopy Characteristic peaks would include strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-H stretching for the aromatic ring would be observed above 3000 cm⁻¹, and C=C stretching within the 1400-1600 cm⁻¹ range.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 263. Characteristic fragmentation patterns would include the loss of the nitro group (NO₂) and the iodine atom.

Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions. The hazard information is generally extrapolated from safety data for similar nitroaromatic compounds.

Hazard Identification
Hazard ClassStatementGHS CodeReference
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.H302, H312, H332[14][15]
Skin Irritation Causes skin irritation.H315[1][14][15]
Eye Irritation Causes serious eye irritation.H319[1][14][15]
Respiratory Irritation May cause respiratory irritation.H335[1][14]
Signal Word Warning[1][14][15]
Personal Protective Equipment (PPE)

A logical workflow for ensuring safety when handling this compound is outlined below.

Safety_Workflow cluster_ppe Required Personal Protective Equipment (PPE) cluster_handling Handling Procedures A Safety Goggles (EN 166) B Protective Gloves (Nitrile Rubber) C Lab Coat D Respirator (if dust/aerosol is generated) E Use in a well-ventilated area or fume hood F Avoid breathing dust/fumes G Wash hands thoroughly after handling H Avoid contact with skin and eyes

Recommended safety and handling workflow.

Potential Applications

As a functionalized nitroaromatic compound, this compound serves as a valuable building block in organic synthesis. The iodo- and nitro- groups are versatile functional handles for further chemical transformations.

  • Cross-Coupling Reactions: The iodine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

  • Reduction of Nitro Group: The nitro group can be readily reduced to an amine, which is a key functional group in many pharmaceuticals and agrochemicals. This allows for the introduction of an amino group at a specific position.

  • Intermediate in Complex Synthesis: Due to its multiple functional groups, it is a useful intermediate for synthesizing more complex molecules with potential applications in material science and pharmaceutical development.[16]

References

An In-depth Technical Guide to the Synthesis of 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a reliable synthetic pathway for 1-iodo-2-methyl-3-nitrobenzene, a valuable intermediate in various fields of chemical research and development. The described methodology is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a multi-step process commencing with the readily available starting material, o-toluidine. The overall strategy involves the protection of the reactive amino group, followed by regioselective nitration, deprotection, and finally, a Sandmeyer-type reaction to introduce the iodo substituent. This pathway ensures control over the regiochemistry and minimizes the formation of undesirable side products.

The five key stages of the synthesis are:

  • Acetylation of o-Toluidine: The amino group of o-toluidine is protected as an acetamide to prevent its oxidation and to control the regioselectivity of the subsequent nitration step.

  • Nitration of N-acetyl-o-toluidine: A nitro group is introduced onto the aromatic ring. The acetamido group directs the nitration primarily to the para position, but the formation of the desired 3-nitro isomer is also significant.

  • Hydrolysis of 2-methyl-3-nitroacetanilide: The protecting acetyl group is removed to regenerate the amino group, yielding 2-methyl-3-nitroaniline.

  • Diazotization of 2-methyl-3-nitroaniline: The primary aromatic amine is converted into a diazonium salt using nitrous acid at low temperatures.

  • Iodination of the Diazonium Salt: The diazonium group is replaced with iodine via a Sandmeyer-type reaction using potassium iodide.

Visualization of the Synthesis Pathway

The following diagram illustrates the complete synthetic route from o-toluidine to this compound.

Synthesis_Pathway o_toluidine o-Toluidine n_acetyl N-acetyl-o-toluidine o_toluidine->n_acetyl Acetic Anhydride nitro_acetyl 2-Methyl-3-nitroacetanilide n_acetyl->nitro_acetyl HNO3, H2SO4 nitro_aniline 2-Methyl-3-nitroaniline nitro_acetyl->nitro_aniline H+, H2O (Hydrolysis) diazonium 2-Methyl-3-nitrobenzenediazonium Chloride nitro_aniline->diazonium NaNO2, HCl (0-5 °C) final_product This compound diazonium->final_product KI

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Acetylation of o-Toluidine

This procedure protects the amino group of o-toluidine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
o-Toluidine107.1510.7 g (10.7 mL)1.0
Acetic Anhydride102.0911.2 g (10.4 mL)1.1
Glacial Acetic Acid60.0525 mL-
Water18.02500 mL-

Equipment:

  • 500 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker (1 L)

  • Büchner funnel and filtration flask

  • Magnetic stirrer and stir bar

Procedure:

  • In the 500 mL round-bottom flask, combine o-toluidine and glacial acetic acid.

  • Slowly add the acetic anhydride to the stirred mixture.

  • Attach the reflux condenser and heat the mixture to a gentle reflux for 30 minutes.

  • After reflux, allow the mixture to cool slightly before pouring it into a 1 L beaker containing 500 mL of cold water while stirring.

  • Cool the mixture in an ice bath to complete the precipitation of N-acetyl-o-toluidine.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

  • Dry the product in a desiccator.

Step 2: Nitration of N-acetyl-o-toluidine

This step introduces the nitro group onto the aromatic ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
N-acetyl-o-toluidine149.1914.9 g1.0
Concentrated Sulfuric Acid (98%)98.0830 mL-
Concentrated Nitric Acid (70%)63.017.5 mL~1.2
Ice-~200 g-

Equipment:

  • 250 mL Three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Ice/salt bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filtration flask

Procedure:

  • In the three-neck flask, dissolve N-acetyl-o-toluidine in concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C using an ice/salt bath.

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to a small amount of concentrated sulfuric acid, keeping the mixture cool.

  • Add the cold nitrating mixture dropwise to the stirred solution of N-acetyl-o-toluidine, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • The crude product will be a mixture of isomers. The desired 2-methyl-3-nitroacetanilide can be separated by fractional crystallization or chromatography.

Step 3: Hydrolysis of 2-methyl-3-nitroacetanilide

This procedure removes the acetyl protecting group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
2-methyl-3-nitroacetanilide194.1910.0 g1.0
Concentrated Hydrochloric Acid (37%)36.4630 mL-
Water18.0230 mL-
Sodium Hydroxide Solution (10%)40.00As needed-

Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker (500 mL)

  • Büchner funnel and filtration flask

  • pH paper

Procedure:

  • Place the 2-methyl-3-nitroacetanilide in the round-bottom flask and add the water and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture and pour it into a beaker containing ice.

  • Neutralize the solution by the slow addition of 10% sodium hydroxide solution until the pH is approximately 7-8.

  • The 2-methyl-3-nitroaniline will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 4 & 5: Diazotization and Iodination of 2-methyl-3-nitroaniline

This two-part procedure first forms the diazonium salt and then substitutes it with iodine.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
2-methyl-3-nitroaniline152.157.6 g1.0
Concentrated Hydrochloric Acid (37%)36.4615 mL~3.5
Sodium Nitrite (NaNO₂)69.003.8 g1.1
Potassium Iodide (KI)166.009.1 g1.1
Water18.02~100 mL-

Equipment:

  • 250 mL Beaker or flask

  • Ice/salt bath

  • Thermometer

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filtration flask

Procedure:

  • Diazotization:

    • Suspend 2-methyl-3-nitroaniline in a mixture of concentrated hydrochloric acid and water in a beaker.

    • Cool the suspension to 0-5 °C in an ice/salt bath with constant stirring.

    • Dissolve sodium nitrite in a small amount of cold water and add this solution dropwise to the amine suspension, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide in a small amount of water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will evolve.

    • Allow the mixture to warm to room temperature and then gently warm it on a water bath for about 15 minutes to ensure complete reaction.

    • Cool the mixture to room temperature. The crude this compound will precipitate as a solid.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Workflow Visualization

The following diagram outlines the workflow for the critical diazotization and iodination steps.

Diazotization_Iodination_Workflow cluster_diazotization Diazotization cluster_iodination Iodination amine_suspension Suspend 2-methyl-3-nitroaniline in HCl/H2O cool_amine Cool to 0-5 °C amine_suspension->cool_amine add_nitrite Add NaNO2 dropwise (T < 5 °C) cool_amine->add_nitrite prepare_nitrite Prepare cold NaNO2 solution prepare_nitrite->add_nitrite stir_diazonium Stir for 15-30 min add_nitrite->stir_diazonium add_diazonium Add diazonium salt solution to KI stir_diazonium->add_diazonium Transfer diazonium salt prepare_ki Prepare KI solution prepare_ki->add_diazonium warm_reaction Warm gently add_diazonium->warm_reaction cool_precipitate Cool and precipitate product warm_reaction->cool_precipitate filter_purify Filter and recrystallize cool_precipitate->filter_purify

Figure 2: Experimental workflow for the diazotization and iodination steps.

Quantitative and Characterization Data

The following tables summarize the key quantitative and characterization data for the synthesis of this compound.

Table 1: Summary of Reactants and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1o-ToluidineAcetic AnhydrideN-acetyl-o-toluidine90-95
2N-acetyl-o-toluidineHNO₃, H₂SO₄2-methyl-3-nitroacetanilide40-50 (of desired isomer)
32-methyl-3-nitroacetanilideHCl, H₂O2-methyl-3-nitroaniline85-95
4 & 52-methyl-3-nitroanilineNaNO₂, KIThis compound70-80

Note: Yields are estimates based on literature for similar reactions and may vary depending on experimental conditions and purification efficiency.

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₇H₆INO₂
Molar Mass 263.03 g/mol
Appearance Pale yellow solid
Melting Point Not readily available, estimated to be in the range of other iodonitrotoluenes (e.g., 64-68 °C for 2-iodo-3-nitrotoluene).[2]
¹H NMR (CDCl₃, predicted) δ (ppm): ~7.8-8.2 (m, 2H, Ar-H), ~7.2-7.5 (m, 1H, Ar-H), ~2.5 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, predicted) δ (ppm): ~150 (C-NO₂), ~140 (C-CH₃), ~135 (Ar-CH), ~130 (Ar-CH), ~125 (Ar-CH), ~95 (C-I), ~25 (-CH₃)
IR (KBr, cm⁻¹) ~3100-3000 (Ar C-H), ~1530 & ~1350 (asymmetric and symmetric NO₂ stretch), ~800-700 (Ar C-H bend)
Mass Spectrum (m/z) M⁺ at 263, fragments corresponding to loss of NO₂, I, and CH₃.

Safety Precautions

  • Corrosive Acids: Concentrated sulfuric acid, nitric acid, and hydrochloric acid are highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE) including gloves, lab coat, and safety goggles.

  • Nitration Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dry. They should be prepared at low temperatures and used immediately in solution.

  • Toxic Compounds: o-Toluidine and its nitro derivatives are toxic. Avoid inhalation, ingestion, and skin contact.

This guide provides a robust framework for the synthesis of this compound. Researchers should always consult original literature and adhere to all laboratory safety protocols when carrying out these procedures.

References

Spectroscopic Data and Analysis of 1-Iodo-2-methyl-3-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-iodo-2-methyl-3-nitrobenzene. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar molecules and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of isomers such as 1-iodo-2-nitrobenzene, 1-iodo-3-nitrobenzene, and substituted nitrobenzenes, offering a reliable estimation for analytical and research purposes.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.8d1HH-6
~ 7.4 - 7.6t1HH-5
~ 7.2 - 7.4d1HH-4
~ 2.5s3H-CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 150C-NO₂
~ 140C-I
~ 135C-CH₃
~ 130C-H (aromatic)
~ 128C-H (aromatic)
~ 125C-H (aromatic)
~ 20-CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2950 - 2850MediumAliphatic C-H stretch (-CH₃)
~ 1530 - 1500StrongAsymmetric NO₂ stretch
~ 1350 - 1330StrongSymmetric NO₂ stretch
~ 1600, 1475Medium-StrongAromatic C=C stretch
~ 800 - 700StrongC-H out-of-plane bending
~ 600 - 500MediumC-I stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
263High[M]⁺ (Molecular Ion)
246Medium[M - OH]⁺
217Medium[M - NO₂]⁺
139High[M - I]⁺
91Medium[C₇H₇]⁺
77Medium[C₆H₅]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of this compound by identifying the chemical environment of its hydrogen and carbon atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal (0 ppm) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Chemical Structure (Connectivity, Functional Groups) NMR->Structure ¹H & ¹³C Shifts Coupling Constants IR->Structure Vibrational Frequencies (Functional Groups) MolWeight Molecular Weight & Fragmentation MS->MolWeight Molecular Ion Fragment Ions Final_Structure Complete Structural Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

An In-Depth Technical Guide to the Physical Properties of 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Iodo-2-methyl-3-nitrobenzene, a key chemical intermediate. The document outlines its core physicochemical characteristics and provides standardized experimental protocols for their determination.

Core Technical Summary

This compound is an aromatic organic compound with the chemical formula C₇H₆INO₂. It is classified as a solid at room temperature. Its structure incorporates an iodine atom, a methyl group, and a nitro group on a benzene ring, making it a valuable precursor in various synthetic applications.

Data Presentation: Physical Properties

The quantitative physical data for this compound and related compounds are summarized below. Direct experimental values for the target compound are limited in the available literature; therefore, data for structurally similar molecules are provided for comparative context.

PropertyValue for this compoundContextual Data for Related Compounds
CAS Number 41252-98-6[1][2][3]-
Molecular Formula C₇H₆INO₂[4]-
Molecular Weight 263.03 g/mol 1-Iodo-3-nitrobenzene: 249.01 g/mol [5]
Physical Form Solid1-Iodo-3-nitrobenzene: Prisms or tan solid[5][6]
Melting Point Data not available in search results2-Iodo-1-methyl-3-nitrobenzene: 62-69 °C[7]Methyl 2-iodo-3-nitrobenzoate: 61 °C[8]1-Iodo-3-nitrobenzene: 36-38 °C[5][6]
Boiling Point Data not available in search results1-Iodo-3-nitrobenzene: 280 °C (536 °F) at 760 mmHg[5]Methyl 2-iodo-3-nitrobenzoate: 342.1 °C (Predicted)[8]
Density Data not available in search resultsMethyl 2-iodo-3-nitrobenzoate: 1.904 g/cm³ (Predicted)[8]
Solubility Data not available in search resultsGeneral nitroaromatics are soluble in organic solvents (e.g., ethanol, ether) and sparingly soluble in water.

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physical properties of solid organic compounds like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus.

  • Heating: The apparatus is heated slowly, typically at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range from T1 to T2.

Determination of Boiling Point

While this compound is a solid at room temperature, determining the boiling point of its liquid phase is a fundamental characterization step.

Methodology:

  • Sample Preparation: A small amount of the substance (a few milliliters) is placed into a small test tube, often a fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid within the fusion tube.

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated uniformly in a heating block or Thiele tube.

  • Observation: As the liquid is heated, trapped air in the capillary tube will expand and exit as a stream of bubbles. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end.

Determination of Density

Density, the mass per unit volume, is another important physical constant. For a solid, this can be determined by displacement.

Methodology:

  • Mass Measurement: A known mass of the solid compound is accurately weighed using an analytical balance.

  • Volume Measurement by Displacement: A graduated cylinder is filled with a liquid in which the solid is insoluble (e.g., a non-polar solvent). The initial volume is recorded.

  • Displacement: The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

  • Calculation: Density is calculated by dividing the mass of the solid by its measured volume (ρ = m/V).

Determination of Solubility (Qualitative)

Understanding a compound's solubility is crucial for purification, reaction setup, and formulation.

Methodology:

  • Sample Preparation: A small, measured amount of this compound (e.g., ~10 mg) is placed into a small test tube.

  • Solvent Addition: A small volume of the test solvent (e.g., 1 mL) is added to the test tube.

  • Observation: The mixture is vigorously shaken or agitated. The compound is classified as "soluble" if it completely dissolves to form a homogeneous solution. It is "insoluble" if it remains as a separate phase.

  • Systematic Testing: This procedure is repeated with a range of solvents of varying polarity, such as water (polar, protic), ethanol (polar, protic), acetone (polar, aprotic), and hexane (non-polar), to create a solubility profile.

Mandatory Visualization

The synthesis of this compound typically follows a Sandmeyer-type reaction pathway, starting from the corresponding aniline derivative. The logical workflow for this synthesis is depicted below.

G cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_intermediate Intermediate cluster_reagents2 Iodination Reagent cluster_product Final Product start 2-Methyl-3-nitroaniline intermediate Diazonium Salt Intermediate start->intermediate  Diazotization (<10 °C) reagent1 NaNO₂ (Sodium Nitrite) reagent1->intermediate reagent2 H₂SO₄ (Sulfuric Acid) reagent2->intermediate product This compound intermediate->product  Sandmeyer Reaction reagent3 KI (Potassium Iodide) reagent3->product

Caption: Generalized synthetic workflow for this compound.

References

In-Depth Technical Guide to the Safety and Handling of 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Iodo-2-methyl-3-nitrobenzene (CAS No. 41252-98-6), a chemical intermediate used in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from closely related nitroaromatic compounds to provide a thorough overview of potential hazards and safe handling procedures.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for the safe design of experiments and for understanding the substance's behavior under various conditions.

PropertyValueReference
CAS Number 41252-98-6
Molecular Formula C₇H₆INO₂
Molecular Weight 263.03 g/mol [1]
Appearance Solid
Boiling Point 288.91°C at 760 mmHg
Flash Point 128.528°C
Density 1.884 g/cm³
Refractive Index 1.644
Storage Temperature Room temperature, keep in a dark place, sealed in dry conditions.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following GHS hazard statements and pictograms are based on available supplier information.

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Based on data for the related compound 1-Iodo-3-nitrobenzene, additional hazards may be present and should be considered:

  • Flammable Solid. [2]

  • Harmful if swallowed. [2]

  • Harmful in contact with skin. [2]

  • Harmful if inhaled. [2]

Symptoms of exposure to similar compounds include methemoglobinemia and cyanosis.[3]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Body PartProtectionSpecifications and Best Practices
Eyes/Face Safety goggles and face shieldChemical splash goggles meeting ANSI Z87.1 or EN166 standards are required. A face shield should be worn over goggles when there is a significant risk of splashing.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Regularly inspect gloves for signs of degradation or perforation and replace them immediately if compromised.
Body Flame-resistant lab coatA flame-resistant lab coat, fully buttoned, is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory NIOSH-approved respiratorUse in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols or dust are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, with a certified chemical fume hood being the preferred environment.

  • Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Keep in a dark place as the compound may be light-sensitive.

Accidental Release Measures and Disposal

Spill Cleanup

A detailed workflow for handling a small spill is outlined below. For large spills, evacuate the area and contact emergency services.

Spill_Cleanup_Workflow cluster_Preparation Immediate Actions cluster_Containment Containment & Cleanup cluster_Decontamination Decontamination Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition Remove all ignition sources Ventilate->Ignition Dampen Dampen solid spill with 60-70% ethanol Ignition->Dampen Transfer Transfer dampened material to a suitable container Dampen->Transfer Wipe Wipe remaining material with ethanol-dampened absorbent paper Transfer->Wipe Seal Seal contaminated materials in a vapor-tight bag Wipe->Seal Wash_Surfaces Wash contaminated surfaces with ethanol, then soap and water Seal->Wash_Surfaces Dispose Dispose of waste as hazardous material Wash_Surfaces->Dispose First_Aid_Measures cluster_Exposure Routes of Exposure & Immediate Actions cluster_General General Advice Inhalation Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. General_Advice Provide Safety Data Sheet to medical personnel. Treat symptomatically. Inhalation->General_Advice Skin_Contact Skin Contact Immediately remove contaminated clothing. Wash affected area with soap and plenty of water. Seek medical attention. Skin_Contact->General_Advice Eye_Contact Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Seek immediate medical attention. Eye_Contact->General_Advice Ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->General_Advice

References

An In-depth Technical Guide on the Solubility Profile of 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1-iodo-2-methyl-3-nitrobenzene. Due to the limited availability of specific quantitative solubility data for this compound in publicly available literature, this guide focuses on a qualitative assessment based on the principles of chemical structure and analogy to similar molecules. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided, along with a visual representation of the experimental workflow.

Physicochemical Properties and Qualitative Solubility Assessment

This compound is a substituted aromatic compound. Its molecular structure, featuring a nonpolar benzene ring substituted with a methyl group, a bulky iodine atom, and a polar nitro group, dictates its solubility behavior. The general principle of "like dissolves like" provides a strong indication of its solubility in various solvents. The large, nonpolar surface area of the molecule suggests that it will be sparingly soluble in polar solvents like water. Conversely, it is expected to be soluble in a range of organic solvents, particularly those with low to moderate polarity.

The table below summarizes the known physical properties of this compound and the qualitative solubility of structurally related compounds, which serves as a reasonable proxy for estimating its solubility profile.

PropertyValue / Observation
Molecular Formula C₇H₆INO₂
Molecular Weight 263.03 g/mol
Appearance Solid (predicted)
Water Solubility Expected to be very low / insoluble.[1][2][3]
Solubility in Organic Solvents
EthanolExpected to be soluble.[1][4]
Ether (Diethyl ether)Expected to be soluble.[1][4]
AcetoneExpected to be soluble.[1][4][5]
BenzeneExpected to be soluble.[2][3][4]
ChloroformExpected to be soluble.[4][6]
Ethyl AcetateExpected to be soluble.[2][6]
HexaneExpected to have moderate to low solubility.[2]
TolueneExpected to be soluble.[4]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the equilibrium solubility of a solid organic compound such as this compound. This method is based on the shake-flask method, which is considered the gold standard for solubility measurements.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation of the Test Substance: Ensure the this compound is a finely ground powder to maximize the surface area for dissolution.

  • Sample Preparation: a. Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved. b. To each vial, add a known volume of the desired solvent.

  • Equilibration: a. Securely cap the vials to prevent solvent evaporation. b. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). c. Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation for Analysis: a. After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility. d. Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantitative Analysis: a. Prepare a series of standard solutions of this compound of known concentrations. b. Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve. c. Analyze the diluted sample solution under the same conditions. d. Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start weigh Weigh excess solid (this compound) start->weigh add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake settle Settle undissolved solid shake->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute analyze Analyze via HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

References

An In-depth Technical Guide to 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-methyl-3-nitrobenzene is a substituted aromatic compound with the chemical formula C₇H₆INO₂. Its structure, featuring an iodine atom, a methyl group, and a nitro group on a benzene ring, makes it a versatile intermediate in organic synthesis. The presence of these functional groups at specific positions (ortho, meta, and para to each other) imparts unique reactivity, making it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, potential applications, and safety information.

Chemical and Physical Properties

PropertyValueSource
CAS Number 41252-98-6[1][2][3]
Molecular Formula C₇H₆INO₂[1][3]
Molecular Weight 263.03 g/mol [1][3]
IUPAC Name This compound[4]
Physical Form Solid[4]
Purity ≥98% (typical)[3][4]
Storage Keep in a dark place, sealed in dry, room temperature.[4]

Synthesis

The primary synthetic route to this compound involves a Sandmeyer-type reaction, starting from the corresponding aniline derivative, 2-methyl-3-nitroaniline. The synthesis proceeds via two key steps: diazotization of the amine, followed by the introduction of iodine. While a specific, detailed experimental protocol for this compound is not extensively documented in peer-reviewed journals, the procedure can be reliably inferred from established methods for analogous compounds.[5][6][7] A patent application mentions the diazotization of 2-methyl-3-nitroaniline, confirming the feasibility of this starting material.[8]

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on the synthesis of similar iodo-nitro-aromatic compounds.[5][6]

Step 1: Diazotization of 2-Methyl-3-nitroaniline

  • In a flask equipped with a mechanical stirrer and a thermometer, suspend 2-methyl-3-nitroaniline in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid).

  • Cool the suspension to 0-5 °C in an ice-salt bath. It is crucial to maintain this low temperature throughout the reaction.[9]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred suspension. The addition rate should be controlled to keep the temperature below 5 °C.[9]

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The reaction mixture should become a clear, yellowish solution.[9]

Step 2: Iodination

  • In a separate beaker, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. The addition will result in the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the evolution of nitrogen ceases.

  • The crude this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure compound.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound A 2-Methyl-3-nitroaniline Reagent1 NaNO2, HCl (aq) 0-5 °C A->Reagent1 B Diazonium Salt Intermediate Reagent2 KI (aq) B->Reagent2 C This compound Reagent1->B Diazotization Reagent2->C Iodination

Caption: A logical workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis, with potential applications in medicinal chemistry and materials science.[10] The presence of three distinct functional groups provides multiple reaction sites for further chemical transformations.

  • Nitro Group: The nitro group can be readily reduced to an amino group, which is a key functional group in many pharmaceuticals and bioactive molecules. This transformation opens up possibilities for the synthesis of a wide range of derivatives.[11]

  • Iodine Atom: The iodine atom is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the construction of complex molecular scaffolds.[12][13]

  • Methyl Group: The methyl group can influence the electronic properties and steric environment of the molecule, which can be important for tuning the reactivity and biological activity of its derivatives.

While specific examples of drugs developed directly from this compound are not prominent in the literature, its structural motifs are present in various classes of bioactive compounds. Nitroaromatic compounds, in general, are used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[11][14] The bromo-analogue, 1-Bromo-2-methyl-3-nitrobenzene, is noted as a crucial intermediate for synthesizing various APIs, particularly those targeting inflammatory and infectious diseases.[11] This suggests that this compound could be a valuable precursor for similar applications.

Potential Reaction Pathways

Reaction_Pathways Potential Synthetic Transformations Start This compound Reagent_Reduction Reduction (e.g., SnCl2, H2/Pd) Start->Reagent_Reduction Reagent_Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Reagent_Coupling Amine 3-Iodo-2-methylaniline FurtherDerivatives Further Functionalization Amine->FurtherDerivatives Coupled Coupling Products (e.g., Biaryls, Alkynylated Arenes) Coupled->FurtherDerivatives Reagent_Reduction->Amine Reagent_Coupling->Coupled

Caption: Potential reaction pathways for this compound.

Spectroscopic Data

Experimentally obtained spectroscopic data for this compound are not widely available in public databases. However, data for the closely related isomers, 1-iodo-2-nitrobenzene and 1-iodo-3-nitrobenzene, can provide a useful reference for predicting the spectral characteristics of the target molecule.

Spectroscopic Data for Related Isomers
1-Iodo-2-nitrobenzene (CAS: 609-73-4) ¹H NMR (300 MHz, CCl₄): δ 7.99 (d), 7.80 (d), 7.36 (t), 7.29 (t) ppm.[1] ¹³C NMR: Data available.[6] MS (GC-MS): Available.[15] FTIR: Available.[16]
1-Iodo-3-nitrobenzene (CAS: 645-00-1) ¹H NMR: Data available.[17] ¹³C NMR: Data available.[18] MS (GC-MS): m/z 249 (M+), 203, 127, 76, 50.[19] FTIR: Available.[19][20]

Based on the structure of this compound, the following characteristic peaks would be expected in its spectra:

  • ¹H NMR: A singlet for the methyl protons, and signals in the aromatic region for the three benzene ring protons, with coupling patterns determined by their relative positions.

  • ¹³C NMR: Seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • IR Spectroscopy: Characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and strong symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 and 1350 cm⁻¹). The C-I stretching vibration would appear in the fingerprint region.

  • Mass Spectrometry: A molecular ion peak at m/z 263, along with characteristic fragmentation patterns including the loss of the nitro group and the iodine atom.

Safety Information

This compound should be handled with care in a laboratory setting. The following safety information is based on data provided by chemical suppliers.

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Skin IrritantGHS07WarningH315: Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
Eye IrritantH319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory IrritantH335: May cause respiratory irritation.

Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with significant potential for use in the synthesis of complex organic molecules. Its preparation via the diazotization of 2-methyl-3-nitroaniline followed by iodination is a well-established synthetic route for analogous compounds. The presence of reactive nitro and iodo functionalities makes it a versatile building block for creating diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data and specific applications in drug development are not yet widely published, the chemistry of this compound suggests it is a promising substrate for further research and development. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 1-iodo-2-methyl-3-nitrobenzene from 2-methyl-3-nitroaniline. The described method is a variation of the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into a wide array of functionalized aromatic compounds. The protocol involves a two-step, one-pot process: the diazotization of 2-methyl-3-nitroaniline to form an intermediate diazonium salt, followed by its subsequent reaction with potassium iodide to yield the desired iodinated product. This synthesis is crucial for the development of various pharmaceutical intermediates and fine chemicals where a substituted iodo-nitroaromatic scaffold is required.

Introduction

The conversion of primary aromatic amines to diazonium salts, and their subsequent substitution, is a fundamental and versatile transformation in organic synthesis.[1][2] The process, known as a diazotization-substitution reaction, allows for the introduction of a wide range of substituents onto an aromatic ring that are often difficult to install directly.[1][3] The synthesis of this compound from 2-methyl-3-nitroaniline is a classic example of this methodology.

The reaction proceeds in two key stages:

  • Diazotization: 2-methyl-3-nitroaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄), at low temperatures (0–5 °C). This converts the primary amino group into a highly reactive diazonium salt (-N₂⁺).[2][4] Maintaining a low temperature is critical, as aryl diazonium salts are unstable and can decompose at higher temperatures, leading to side reactions and reduced yields.[5][6]

  • Iodination: The resulting diazonium salt solution is then treated with a solution of potassium iodide (KI). The iodide ion (I⁻) acts as a nucleophile, displacing the dinitrogen gas (N₂), a very stable leaving group, to form the carbon-iodine bond.[4][5]

This protocol provides a detailed, step-by-step guide for performing this synthesis in a laboratory setting.

Data Presentation

Reactant and Product Properties
CompoundMolar Mass ( g/mol )CAS NumberFormulaPhysical Form
2-Methyl-3-nitroaniline152.15603-83-8C₇H₈N₂O₂Yellow powder/needles
This compound263.0341252-98-6C₇H₆INO₂Solid
Sulfuric Acid (conc.)98.087664-93-9H₂SO₄Liquid
Sodium Nitrite69.007632-00-0NaNO₂Solid
Potassium Iodide166.007681-11-0KISolid

Source: PubChem[7], NIST WebBook[8], Santa Cruz Biotechnology[9], Sigma-Aldrich[10]

Stoichiometry and Reagent Quantities (Illustrative Scale)
ReagentMolar Mass ( g/mol )Amount (mmol)Mass (g)Volume (mL)Molar Eq.
2-Methyl-3-nitroaniline152.1550.07.61-1.0
Sulfuric Acid (98%)98.08~20019.610.7~4.0
Sodium Nitrite69.0055.03.80-1.1
Potassium Iodide166.0075.012.45-1.5
Deionized Water18.02--100 + 20 + 30-

Experimental Protocols

Materials and Equipment
  • Glassware: 500 mL three-necked round-bottom flask, 250 mL beaker, 100 mL dropping funnel, thermometer (-10 to 110 °C), magnetic stirrer, Buchner funnel, and filter flask.

  • Reagents: 2-methyl-3-nitroaniline, concentrated sulfuric acid (98%), sodium nitrite, potassium iodide, urea (or sulfamic acid), sodium thiosulfate, deionized water, and a suitable recrystallization solvent (e.g., ethanol or isopropanol).

  • Equipment: Magnetic stir plate, ice bath, heating mantle, vacuum filtration setup.

Step 1: Preparation of the Diazonium Salt Solution
  • In the 500 mL three-necked flask, combine 100 mL of deionized water and carefully add 10.7 mL (19.6 g) of concentrated sulfuric acid while stirring and cooling in an ice bath.

  • To this cold acid solution, slowly add 7.61 g (50.0 mmol) of 2-methyl-3-nitroaniline in small portions. Stir the mixture until the aniline is completely dissolved, forming 2-methyl-3-nitroanilinium sulfate. Maintain the temperature at or below 5 °C throughout this process.

  • In a separate 250 mL beaker, prepare a solution of 3.80 g (55.0 mmol) of sodium nitrite in 20 mL of deionized water. Cool this solution in the ice bath.

  • Fill the dropping funnel with the cold sodium nitrite solution. Add the nitrite solution dropwise to the stirred aniline sulfate solution over 30-45 minutes.[2]

  • Crucial: Monitor the reaction temperature closely and maintain it between 0 and 5 °C. The reaction is exothermic.[2][11] A rise in temperature can lead to the decomposition of the diazonium salt.[6]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

  • (Optional but recommended) To destroy any excess nitrous acid, add a small amount of urea or sulfamic acid portion-wise until effervescence (N₂ gas) ceases.[2][4]

Step 2: Iodination of the Diazonium Salt
  • In a separate beaker, dissolve 12.45 g (75.0 mmol) of potassium iodide in 30 mL of deionized water.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring.

  • A vigorous evolution of nitrogen gas will occur, and a dark precipitate of the crude product will form.[4] Control the rate of addition to keep the foaming manageable.

  • After the addition is complete, allow the mixture to stand for 10-15 minutes and then gently warm it on a water bath (around 50-60 °C) for 30 minutes to ensure the complete decomposition of the diazonium intermediate.[11][12]

Step 3: Isolation and Purification
  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water. To remove any residual iodine, wash the solid with a small amount of cold aqueous sodium thiosulfate solution, followed by another wash with cold water.

  • Recrystallize the crude this compound from a suitable solvent like ethanol or isopropanol to obtain the purified product.[4]

  • Dry the purified crystals, weigh them, and calculate the percentage yield. Characterize the product using appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy).

Visualized Workflow and Reaction Pathway

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_process Reaction Steps Amine 2-Methyl-3-nitroaniline Diazotization Step 1: Diazotization (0-5 °C) Amine->Diazotization H2SO4 H₂SO₄ (conc.) H2SO4->Diazotization NaNO2 NaNO₂ NaNO2->Diazotization KI Potassium Iodide Iodination Step 2: Iodination (RT to 60°C) KI->Iodination Diazotization->Iodination Diazonium Salt Intermediate Workup Step 3: Workup & Purification Iodination->Workup Crude Product Product This compound Workup->Product Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism Chemical Transformation Pathway reactant 2-Methyl-3-nitroaniline -NH₂ intermediate Diazonium Salt Intermediate -N₂⁺ reactant->intermediate Diazotization reagents1 1) NaNO₂, H₂SO₄ | 2) 0-5 °C reagents1->reactant:e product This compound -I intermediate->product Iodination (-N₂ gas) reagents2 KI reagents2->intermediate:e

Caption: Key chemical transformations in the synthesis pathway.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 1-Iodo-2-methyl-3-nitrobenzene as a key substrate. This sterically hindered and electronically deactivated aryl iodide presents unique challenges and opportunities in the synthesis of novel biaryl scaffolds. The resulting 2-methyl-3-nitrobiphenyl derivatives are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with nitroaromatic and biphenyl compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent, such as a boronic acid, with an organic halide. This compound is a valuable building block that, upon successful coupling, yields substituted nitrobiphenyls. These products can serve as precursors for a variety of biologically active molecules, including those with potential antimicrobial, anti-inflammatory, and anticancer properties. The nitro group, while deactivating, also serves as a versatile handle for further functionalization, such as reduction to an amine, enabling the synthesis of diverse compound libraries for drug development.

Data Presentation: Suzuki Coupling of this compound with Various Arylboronic Acids

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with a selection of arylboronic acids. Given the sterically hindered nature of the aryl iodide, the choice of catalyst, ligand, and base is crucial for achieving high yields. The data presented is a composite based on typical conditions for challenging Suzuki couplings.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001275-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101670-80
33-Chlorophenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃DMF/H₂O (8:1)901865-75
44-Formylphenylboronic acidPdCl₂(dppf) (2)-Na₂CO₃Acetonitrile/H₂O (5:1)802460-70
52-Methylphenylboronic acidPd(OAc)₂ (3)P(t-Bu)₃ (6)t-BuOKTHF702455-65

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a detailed methodology for a typical Suzuki coupling reaction of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃, or t-BuOK) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, Acetonitrile, THF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes, brine

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, the phosphine ligand (if applicable), and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent, followed by degassed water if a biphasic system is used.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 70-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-3-nitrobiphenyl derivative.

Visualizations

Experimental Workflow

G Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Arylboronic acid, Catalyst, Ligand, Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir (70-110 °C) solvent->heat monitor Monitor Progress (TLC) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Column Chromatography extract->purify product Isolated 2-Methyl-3-nitrobiphenyl Derivative purify->product

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)Ln pd2_complex Ar-Pd(II)(I)Ln pd0->pd2_complex Oxidative Addition oxidative_addition Oxidative Addition pd2_biaryl_complex Ar-Pd(II)-Ar'Ln pd2_complex->pd2_biaryl_complex Transmetalation transmetalation Transmetalation pd2_biaryl_complex->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_biaryl_complex->product reductive_elimination Reductive Elimination aryl_iodide This compound (Ar-I) aryl_iodide->pd0 boronic_acid Arylboronic Acid (Ar'-B(OH)2) boronic_acid->pd2_complex base Base base->boronic_acid

Application Notes and Protocols for the Sonogashira Coupling of 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild reaction conditions and broad functional group tolerance.[1][3]

This document provides detailed application notes and protocols for the Sonogashira coupling of 1-Iodo-2-methyl-3-nitrobenzene, a substrate characterized by both steric hindrance from the ortho-methyl group and electronic deactivation from the meta-nitro group. While a specific protocol for this exact substrate is not extensively documented in the literature, this guide offers a comprehensive approach based on a closely related substrate, 1-iodo-2-methyl-4-nitrobenzene, and general principles of Sonogashira couplings with sterically hindered and electron-deficient aryl iodides.

Reaction Principle and Considerations

The Sonogashira coupling of this compound with a terminal alkyne proceeds via a dual catalytic cycle involving palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and a base), and subsequent reductive elimination to yield the desired arylethyne product and regenerate the Pd(0) catalyst.

For a substrate like this compound, the following factors should be considered:

  • Steric Hindrance: The ortho-methyl group can sterically hinder the approach of the bulky palladium catalyst to the site of reaction, potentially slowing down the rate of oxidative addition.

  • Electronic Effects: The electron-withdrawing nitro group at the meta position deactivates the aromatic ring, which can also affect the rate of the oxidative addition step.

  • Reaction Conditions: Optimization of the catalyst system (palladium source and ligands), base, solvent, and temperature is often necessary to achieve high yields with challenging substrates.

Data Presentation: Sonogashira Coupling of Substituted Aryl Iodides

The following table summarizes reaction conditions and yields for the Sonogashira coupling of various substituted aryl iodides, providing a comparative overview.

Aryl IodideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-Iodo-2-methyl-4-nitrobenzenePhenylacetylene5% Pd on alumina0.1% Cu₂O on alumina-THF-DMA (9:1)7572Low (<2%) in batch
4-IodotoluenePhenylacetylene5% Pd on alumina0.1% Cu₂O on alumina-THF-DMA (9:1)7572Low (<2%) in batch
IodobenzenePhenylacetylene5% Pd on alumina0.1% Cu₂O on alumina-THF-DMA (9:1)80-74 (in flow)
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ (0.01-2)-Dabco---Quantitative
1-Bromo-4-iodobenzeneTrimethylsilylacetylene----RT--
Aryl IodidesTerminal AlkynesPdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHF5012Variable

Note: The data for 1-iodo-2-methyl-4-nitrobenzene and 4-iodotoluene in batch reaction showed low conversion, highlighting the potential need for optimized conditions or flow chemistry for certain substrates. The yield for 1-iodo-4-nitrobenzene was reported as quantitative under specific aerobic, copper-free conditions.[4]

Experimental Protocols

The following is a detailed experimental protocol for the Sonogashira coupling of an aryl iodide, adapted from a procedure for a structurally similar substrate. This protocol can serve as a starting point for the coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification reagents (e.g., diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (1.5 mol%).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF) to dissolve the solids, followed by the addition of the base (e.g., triethylamine, 2.5 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as needed. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up: Upon completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as diethyl ether and filter through a pad of celite to remove the catalyst residues.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, Pd Catalyst, and CuI to Schlenk Flask B Establish Inert Atmosphere (Ar/N2) A->B C Add Anhydrous, Degassed Solvent B->C D Add Base (e.g., Et3N) C->D E Add Terminal Alkyne D->E F Stir at RT or with Heating E->F G Monitor by TLC or GC-MS F->G H Quench and Filter G->H I Extraction and Washing H->I J Drying and Concentration I->J K Column Chromatography J->K L Isolated Product K->L

Caption: Experimental workflow for the Sonogashira coupling.

Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)-I(L2) Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)-C≡CR(L2) Pd_complex->Pd_alkyne Transmetalation Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination Product->Pd0 Regeneration Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide Deprotonation CuI Cu(I) CuI->Cu_acetylide Cu_acetylide->Pd_complex Transmetalation Species Base Base Base->Alkyne

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for 1-Iodo-2-methyl-3-nitrobenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-iodo-2-methyl-3-nitrobenzene as a versatile intermediate in the synthesis of pharmaceutical compounds. This reagent is particularly valuable for its ability to participate in various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The presence of the iodo, methyl, and nitro groups offers multiple points for chemical modification, making it a strategic building block in medicinal chemistry and drug discovery.

Overview of Synthetic Applications

This compound serves as a key precursor in the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The high reactivity of the carbon-iodine bond allows for selective functionalization through well-established cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis, valued for their efficiency and broad functional group tolerance.[1][2]

The strategic placement of the methyl and nitro groups on the benzene ring influences the electronic properties and reactivity of the molecule. The electron-withdrawing nature of the nitro group can impact the reaction kinetics of the coupling processes.[1] Furthermore, both the nitro and methyl groups can be subsequently modified to introduce further molecular diversity, for instance, through reduction of the nitro group to an amine or oxidation of the methyl group.

Key Cross-Coupling Reactions and Data

The following sections detail the application of this compound in three major classes of palladium-catalyzed cross-coupling reactions. The quantitative data presented are representative and may be optimized for specific substrates and scales.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C(sp²)–C(sp²) bond between this compound and a variety of boronic acids or their esters. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical agents.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O901680-90
3Pyridine-3-boronic acidPdCl₂(dppf) (2)-Cs₂CO₃DMF1101075-85
4Indole-5-boronic acid pinacol esterPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃THF/H₂O801870-85
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond, linking this compound with a terminal alkyne. This reaction is instrumental in the synthesis of aryl alkynes, which are precursors to a wide range of heterocyclic compounds and other functional groups found in medicinal chemistry.

Table 2: Representative Conditions and Yields for Sonogashira Coupling

EntryTerminal AlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60690-98
21-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)DiisopropylamineDMF50885-95
3(Trimethylsilyl)acetylenePd(PPh₃)₄ (3)CuI (6)Et₃NToluene70592-99
4Propargyl alcoholPdCl₂(dppf) (2)CuI (4)PiperidineAcetonitrileRT1280-90
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the construction of C(sp²)–N bonds, coupling this compound with a diverse range of primary and secondary amines. Aryl amines are a ubiquitous structural feature in a vast number of pharmaceuticals.

Table 3: Representative Conditions and Yields for Buchwald-Hartwig Amination

EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1001288-96
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1101880-90
3BenzylaminePdCl₂(Amphos)₂ (3)-K₃PO₄t-BuOH902475-85
4PiperidineG3-XPhos Pd (1)-LHMDSTHF701090-98

Experimental Protocols

The following are detailed, representative protocols for the key cross-coupling reactions of this compound.

Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize 2-methyl-3-nitro-1,1'-biphenyl.

Materials:

  • This compound (1.0 mmol, 263.03 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg)

  • Toluene (5 mL)

  • Deionized water (1 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add degassed toluene and deionized water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Protocol for Sonogashira Coupling

Objective: To synthesize 1-(ethynylphenyl)-2-methyl-3-nitrobenzene.

Materials:

  • This compound (1.0 mmol, 263.03 mg)

  • Phenylacetylene (1.1 mmol, 112.4 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 3.0 mmol, 303.6 mg, 420 µL)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion (typically 6-8 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Protocol for Buchwald-Hartwig Amination

Objective: To synthesize N-(2-methyl-3-nitrophenyl)morpholine.

Materials:

  • This compound (1.0 mmol, 263.03 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 104 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

  • BINAP (0.03 mmol, 18.7 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5 mL)

  • Argon or Nitrogen gas supply

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox or under a stream of inert gas, add sodium tert-butoxide, Pd₂(dba)₃, and BINAP to a dry Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add morpholine to the mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction's progress by LC-MS.

  • Once the starting material is consumed (typically 12-18 hours), cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude material by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Visualizations of Key Processes

The following diagrams illustrate the catalytic cycles of the discussed cross-coupling reactions and a potential synthetic workflow for a pharmaceutical intermediate.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)Ln Ligand_Exchange Ligand Exchange Ar-Pd(II)(I)L2->Ligand_Exchange Base (-I⁻) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')Ln Transmetalation Transmetalation Ar-Pd(II)(OR')L2->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive_Elimination Ar-Ar' Ar-Ar' Oxidative_Addition Oxidative Addition Oxidative_Addition->Ar-Pd(II)(I)L2 Ligand_Exchange->Ar-Pd(II)(OR')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive_Elimination->Pd(0)L2 Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)Ln Ar-Pd(II)(I)L2 Ar-Pd(II)(I)Ln Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)Ln Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)(C≡CR)L2->Ar-C≡C-R Cu(I)I Cu(I)X Cu-C≡C-R Cu(I)-C≡C-R Cu(I)I->Cu-C≡C-R R-C≡C-H, Base Cu-C≡C-R->Ar-Pd(II)(I)L2 Alkyne Transfer Cu-C≡C-R->Cu(I)I -HX, -Base·H⁺

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)Ln Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(I)L2->Amine_Coordination R₂NH, Base Ar-Pd(II)(NR2)L2 [Ar-Pd(II)(NR₂H)Ln]⁺X⁻ → Ar-Pd(II)(NR₂)Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive_Elimination Ar-NR2 Ar-NR₂ Oxidative_Addition Oxidative Addition Oxidative_Addition->Ar-Pd(II)(I)L2 Amine_Coordination->Ar-Pd(II)(NR2)L2 Reductive_Elimination->Pd(0)L2 Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Lenalidomide_Intermediate_Workflow start 2-Methyl-3-nitrobenzoic acid ester Methyl 2-methyl-3-nitrobenzoate start->ester Esterification (e.g., MeOH, H₂SO₄) bromo Methyl 2-(bromomethyl)-3-nitrobenzoate ester->bromo Radical Bromination (e.g., NBS, AIBN) coupling 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl) -piperidine-2,6-dione bromo->coupling Coupling with 3-aminopiperidine-2,6-dione & Intramolecular Cyclization reduction Lenalidomide (3-(4-amino-1-oxo-1,3-dihydroisoindol-2-yl) -piperidine-2,6-dione) coupling->reduction Nitro Group Reduction (e.g., H₂, Pd/C)

Caption: Synthetic workflow for Lenalidomide from a related precursor.[3][4][5][6][7]

References

Application Notes and Protocols: 1-Iodo-2-methyl-3-nitrobenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

1-Iodo-2-methyl-3-nitrobenzene is a versatile organic compound that serves as a key intermediate and building block in the synthesis of more complex molecules.[1][2] While direct applications in materials science are not extensively documented, its unique molecular structure, featuring iodo, methyl, and nitro functional groups, presents significant potential for the development of novel functional materials.[1][3] The reactivity of the iodo group in cross-coupling reactions and the ability to modify the nitro group make it a valuable precursor for creating advanced materials, including polymers and coatings with enhanced properties.[1][3]

This document outlines the potential applications of this compound in materials science, focusing on its role as a synthetic precursor. It also provides detailed, illustrative protocols for the synthesis of materials that could find use in organic electronics and functional polymers.

Key Physicochemical and Safety Data

A thorough understanding of the precursor's properties is crucial for its effective use in synthesis. The following table summarizes key data for this compound.

PropertyValueReference
CAS Number 41252-98-6[4]
Molecular Formula C₇H₆INO₂[4]
Molecular Weight 263.03 g/mol [4]
Physical Form Solid
Purity ≥ 98%
Storage Keep in a dark place, sealed in dry, room temperature conditions.
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Potential Applications in Materials Science

The strategic placement of the iodo, methyl, and nitro groups on the benzene ring allows for a multi-faceted approach to material design.

3.1. Precursor for Conductive Polymers and Organic Semiconductors: The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental to the synthesis of conjugated polymers, which are the active components in a variety of organic electronic devices.[5][6][7]

  • Suzuki Coupling: Enables the formation of C-C single bonds to create polyphenylenes or oligophenylenes.

  • Sonogashira Coupling: Facilitates the creation of C-C triple bonds, leading to polymers with rigid backbones and interesting photophysical properties.

The resulting conjugated systems can be utilized in:

  • Organic Light-Emitting Diodes (OLEDs)

  • Organic Photovoltaics (OPVs)

  • Organic Field-Effect Transistors (OFETs)

The nitro and methyl groups can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) of the final material, thereby optimizing device performance.

3.2. Synthesis of Functional Polymers and Coatings: The nitro group can be readily reduced to an amine (-NH₂). This transformation opens up a vast array of synthetic possibilities. The resulting aminobenzene derivative can be used as a monomer in polymerization reactions to create:

  • Polyamides and Polyimides: Known for their high thermal stability and mechanical strength.

  • Functional Coatings: The amine group can be further functionalized to introduce specific properties, such as hydrophobicity, biocompatibility, or sensor capabilities.

These materials could be applied in aerospace, automotive, and biomedical fields.[1]

3.3. Development of Porous Materials: Functionalized derivatives of this compound can serve as organic linkers for the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). After converting the nitro group to an amine and potentially carboxylating the methyl group, the resulting molecule can coordinate with metal ions or self-assemble to form highly porous structures. These materials are promising for applications in:

  • Gas storage and separation

  • Catalysis

  • Sensing

Experimental Protocols

The following protocols are illustrative examples of how this compound can be used to synthesize building blocks for advanced materials.

Protocol 1: Synthesis of a Biphenyl Derivative via Suzuki Coupling

This protocol describes the synthesis of 2-methyl-3-nitro-1,1'-biphenyl, a precursor for larger conjugated systems.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a 100 mL three-necked flask equipped with a condenser and a nitrogen inlet, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Add a 3:1:1 mixture of toluene, ethanol, and water (40 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and add 50 mL of ethyl acetate.

  • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol details the synthesis of 3-amino-2-methyl-iodobenzene, a versatile monomer for functional polymers.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (100 mL).

  • Add tin(II) chloride dihydrate (4.0 eq) to the solution.

  • Carefully add concentrated hydrochloric acid (50 mL) dropwise while stirring in an ice bath.

  • After the addition is complete, heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and slowly neutralize with a 6M aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude amine product.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualized Workflows and Synthetic Pathways

The following diagrams illustrate the logical flow of the experimental protocols and the potential synthetic pathways originating from this compound.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_end Product start1 1-Iodo-2-methyl- 3-nitrobenzene reaction Suzuki Coupling Reaction start1->reaction start2 Phenylboronic Acid start2->reaction reagent1 Pd(OAc)₂ / PPh₃ (Catalyst System) reagent1->reaction reagent2 K₂CO₃ (Base) reagent2->reaction condition Toluene/Ethanol/H₂O 80 °C, 12h condition->reaction workup Extraction & Washing reaction->workup purification Column Chromatography workup->purification product 2-Methyl-3-nitro- 1,1'-biphenyl purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Synthetic_Pathways cluster_coupling Cross-Coupling Pathways cluster_reduction Functionalization Pathway A This compound B Conjugated Polymers (e.g., via Suzuki, Sonogashira) A->B Pd-catalyzed coupling D 3-Amino-2-methyl-iodobenzene A->D Reduction (e.g., SnCl₂/HCl) C Organic Electronics (OLEDs, OPVs) B->C E Functional Monomers D->E Further functionalization F High-Performance Polymers (Polyamides, Polyimides) E->F Polymerization

Caption: Synthetic pathways from this compound.

References

Application Notes and Protocols: 1-Iodo-2-methyl-3-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-iodo-2-methyl-3-nitrobenzene as a versatile building block in modern organic synthesis. This compound serves as a key intermediate in the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions and in the synthesis of heterocyclic scaffolds of medicinal importance.

Overview of Applications

This compound is a highly functionalized aromatic compound that offers multiple reaction sites for synthetic transformations. The presence of an iodine atom, a methyl group, and a nitro group on the benzene ring allows for a range of strategic chemical modifications. The primary applications of this building block lie in its participation in carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable precursor for the synthesis of substituted biaryls, alkynes, alkenes, and nitrogen-containing heterocycles like carbazoles. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is particularly amenable to oxidative addition to palladium(0) catalysts, initiating a variety of cross-coupling catalytic cycles. This reactivity makes it an excellent substrate for Sonogashira, Suzuki, and Heck reactions.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is a powerful tool for the synthesis of substituted arylalkynes, which are important intermediates in drug discovery and materials science. While a specific protocol for this compound is not widely published, a reliable protocol can be adapted from the successful coupling of its constitutional isomer, 1-iodo-2-methyl-4-nitrobenzene, with phenylacetylene.[2]

General Reaction Scheme:

Caption: General scheme for the Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (Adapted Protocol)

This protocol is adapted from a similar reaction with a constitutional isomer and should be optimized for the specific substrate.[2]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous THF via syringe.

  • To the stirred suspension, add triethylamine (1.5 equiv) followed by the dropwise addition of phenylacetylene (1.2 equiv).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 1-(phenylethynyl)-2-methyl-3-nitrobenzene.

Quantitative Data (Hypothetical based on related reactions):

EntryAryl IodideAlkyneCatalyst SystemBaseSolventTime (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF12>85 (expected)
21-Iodo-2-methyl-4-nitrobenzene[2]PhenylacetylenePd catalyst / Cu catalystBaseSolvent--
Suzuki-Miyaura Coupling: Synthesis of Biaryls

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds by reacting an aryl halide with an arylboronic acid. This reaction is widely used in the pharmaceutical industry to construct complex molecular scaffolds.

General Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the arylboronic acid (1.5 equiv) in the toluene/water mixture.

  • Add potassium carbonate (2.0 equiv).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired biaryl product.

Quantitative Data (Representative for Aryl Iodides):

EntryAryl IodideArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1IodobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9095
24-Iodoanisole4-Methylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O10092
Heck Coupling: Synthesis of Substituted Alkenes

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful method for the vinylation of aromatic rings.[3]

General Reaction Scheme:

Caption: General scheme for the Heck coupling of this compound.

Experimental Protocol: General Procedure for Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene or methyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Sealed reaction tube or vial

Procedure:

  • To a sealable reaction tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and the alkene (1.5 equiv).

  • Add anhydrous DMF and triethylamine (2.0 equiv).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Representative for Aryl Iodides):

EntryAryl IodideAlkeneCatalystBaseSolventTemp (°C)Yield (%)
1IodobenzeneStyrenePd(OAc)₂Et₃NDMF10090
2IodobenzeneMethyl acrylatePd(OAc)₂K₂CO₃Acetonitrile8095

Synthesis of Carbazoles

Carbazole derivatives are important nitrogen-containing heterocycles with a wide range of biological activities. A potential application of this compound is in the synthesis of substituted carbazoles. A plausible synthetic route involves a Suzuki or Sonogashira coupling to introduce a suitable ortho-substituted aryl or vinyl group, followed by reduction of the nitro group to an amine and subsequent intramolecular cyclization.

Hypothetical Synthetic Pathway to a Substituted Carbazole:

Carbazole_Synthesis A This compound C 2-Aryl/Vinyl-6-methyl-1-nitrobenzene A->C Pd-catalyzed Coupling B Suzuki or Sonogashira Coupling Partner B->C D 2-Aryl/Vinyl-6-methylaniline C->D Nitro Group Reduction (e.g., SnCl₂/HCl) E Substituted Carbazole D->E Intramolecular Cyclization (e.g., Pd-catalyzed C-H activation)

Caption: A potential synthetic route to carbazoles from this compound.

This pathway offers a modular approach to a variety of substituted carbazoles, where the diversity is introduced in the initial cross-coupling step. The final intramolecular cyclization can be achieved through various methods, including palladium-catalyzed C-H activation.

Safety Information

This compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its ability to participate in a range of palladium-catalyzed cross-coupling reactions provides efficient access to complex molecular structures. The protocols and data presented here serve as a guide for researchers to explore the synthetic potential of this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

Application Note: Regioselective Nitration of 2-Iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The nitration of substituted aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be further transformed into other functionalities, such as amines, making nitroaromatics valuable precursors in various industrial applications, including the synthesis of pharmaceuticals, dyes, and agrochemicals.

In the case of 2-iodotoluene, the regioselectivity of the nitration is governed by the electronic and steric effects of the two substituents: the methyl group (-CH₃) and the iodine atom (-I). The methyl group is an activating, ortho, para-directing substituent, while the iodine atom is a deactivating, yet also ortho, para-directing substituent. The interplay of these directing effects will result in the formation of a mixture of nitro-2-iodotoluene isomers. The primary isomers expected are 2-iodo-4-nitrotoluene and 2-iodo-6-nitrotoluene, with the potential for smaller amounts of other isomers.

Experimental Protocol

This protocol is a general method based on standard procedures for the nitration of related compounds. Researchers should perform small-scale trials to optimize conditions for their specific requirements.

Materials:

  • 2-Iodotoluene (C₇H₇I)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully and slowly add a stoichiometric equivalent of concentrated nitric acid to a cooled (0-5 °C) amount of concentrated sulfuric acid with continuous stirring. This process is highly exothermic and should be performed in an ice bath.

  • Reaction Setup: Place a measured quantity of 2-iodotoluene in a round-bottom flask equipped with a magnetic stir bar and dissolve it in a minimal amount of a suitable inert solvent like dichloromethane if necessary. Cool the flask in an ice bath to 0-5 °C.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-iodotoluene over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and dilute the acids.

    • Transfer the mixture to a separatory funnel.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. A final wash with brine (1 x 50 mL) can aid in the removal of water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product mixture.

  • Purification and Characterization: The resulting mixture of nitro-2-iodotoluene isomers can be purified by column chromatography or fractional crystallization. The individual isomers should be characterized by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm their structures.

Safety Precautions:

  • 2-Iodotoluene: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves and a face shield. Always add acid to water, never the other way around.

  • Nitration Reaction: The nitration reaction is highly exothermic and can lead to a runaway reaction if the temperature is not carefully controlled. The use of an ice bath is crucial.

Data Presentation

ReactantNitrating AgentExpected Products
2-IodotolueneConcentrated HNO₃ / Concentrated H₂SO₄2-Iodo-4-nitrotoluene, 2-Iodo-6-nitrotoluene, and potentially other minor isomeric products.

Mandatory Visualization

Nitration_Workflow Experimental Workflow for the Nitration of 2-Iodotoluene cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) Cool to 0-5 °C reaction Slowly add Nitrating Mixture to 2-Iodotoluene Solution (Maintain 0-10 °C) prep_reagents->reaction prep_substrate Prepare 2-Iodotoluene Solution Cool to 0-5 °C prep_substrate->reaction stir Stir at 0-10 °C (1-2 hours) reaction->stir quench Quench with Ice Water stir->quench extract Extract with Dichloromethane quench->extract wash Wash with H₂O and NaHCO₃ solution extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Solvent Evaporation dry->evaporate purify Purify by Chromatography or Crystallization evaporate->purify analyze Characterize Products (NMR, MS, IR) purify->analyze

Caption: Experimental workflow for the nitration of 2-iodotoluene.

Application Notes and Protocols for the Derivatization of 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Iodo-2-methyl-3-nitrobenzene is a versatile aromatic building block utilized in organic synthesis. Its structure, featuring an iodine atom, a methyl group, and a nitro group on a benzene ring, offers multiple reaction sites for derivatization.[1][2] The electron-withdrawing nature of the nitro group deactivates the aromatic ring, influencing its reactivity in various transformations.[1] The iodine substituent is a key functional group, enabling a wide range of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[3][4][5]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is susceptible to oxidative addition to a palladium(0) complex, initiating several powerful cross-coupling reactions for the formation of new carbon-carbon and carbon-nitrogen bonds.[1] These reactions are fundamental in modern synthetic chemistry.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

Application Note: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an aryl halide.[6] This reaction is instrumental in synthesizing complex biaryl structures, which are common motifs in pharmaceuticals. The reaction requires a palladium catalyst, a phosphine ligand, and a base to activate the boronic acid.[6] For a substrate like this compound, this reaction allows for the introduction of a variety of aryl or heteroaryl groups at the 1-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents)[7]

    • Anhydrous solvent (e.g., Dioxane/Water, Toluene, or DMF)

    • Inert gas (Argon or Nitrogen)

  • Equipment:

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and hotplate with oil bath

    • Inert gas line

    • Standard glassware for work-up and purification

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.

    • Add the degassed solvent (e.g., 4 mL Dioxane and 1 mL Water) via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel.

Comparative Data for Suzuki Coupling of Aryl Iodides Note: Data is based on structurally similar, electron-rich or sterically hindered aryl iodides to provide a performance benchmark.

Catalyst SystemSubstrate AnalogueCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄1-Iodo-2,6-dimethylbenzenePhenylboronic acidK₂CO₃Toluene1001285[8]
PdCl₂(dppf)1-Iodo-2,4,6-trimethylbenzenePhenylboronic acidK₂CO₃Dioxane80492[8]
Pd(OAc)₂ / SPhos1-Iodo-2-methylbenzenePhenylboronic acidK₃PO₄TolueneRT298[8]
Sonogashira Coupling: Synthesis of Aryl Alkynes

Application Note: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9][10] The resulting aryl alkynes are valuable intermediates for synthesizing more complex structures, including heterocycles and conjugated materials. Copper-free protocols have also been developed to avoid issues with homocoupling of the alkyne.[11]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Materials:

    • This compound

    • Terminal alkyne (1.2-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

    • Copper(I) iodide (CuI, 2-5 mol%)

    • Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

    • Anhydrous solvent (e.g., THF or DMF)

    • Inert gas (Argon or Nitrogen)

  • Equipment:

    • Schlenk flask or sealed tube

    • Magnetic stirrer and hotplate

    • Inert gas line

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and CuI (0.04 mmol).

    • Evacuate and backfill the flask with inert gas three times.

    • Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).

    • Add the terminal alkyne (1.2 mmol) via syringe.

    • Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours until TLC or GC-MS indicates completion.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Concentrate and purify the crude product by column chromatography.

Representative Data for Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventYield (%)Reference
1-Iodo-2-methyl-4-nitrobenzenePhenylacetylene5% Pd on alumina / 0.1% Cu₂O on alumina-THF-DMA-[12]
4-IodotoluenePhenylacetylene5% Pd on alumina / 0.1% Cu₂O on alumina-THF-DMA60[12]
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIn-ButylamineTHF-[9]
Heck Reaction: Synthesis of Substituted Alkenes

Application Note: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond.[13] The reaction is catalyzed by a palladium species and requires a base.[13][14] It typically shows high trans selectivity.[14] Applying this to this compound allows for the introduction of vinyl groups, which can be further functionalized.

Experimental Protocol: General Procedure for Heck Reaction

  • Materials:

    • This compound

    • Alkene (e.g., methyl acrylate, 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

    • Phosphine ligand (e.g., PPh₃, 2-10 mol%) (optional, but often improves results)

    • Base (e.g., TEA, K₂CO₃, or NaOAc, 1.5-2.0 equivalents)

    • Anhydrous solvent (e.g., DMF, DMA, or Acetonitrile)[15]

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a sealed reaction vial, combine this compound (1.0 mmol), the palladium catalyst (0.02 mmol), the ligand (0.04 mmol, if used), and the base (1.5 mmol).

    • Evacuate and backfill the vial with inert gas.

    • Add the degassed solvent (5 mL) followed by the alkene (1.5 mmol).

    • Seal the vial and heat the mixture to 80-120 °C for 6-24 hours.

    • Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

    • Remove the solvent in vacuo and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

Application Note: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[16][17] This reaction has broad utility, allowing for the synthesis of primary and secondary aryl amines, which are prevalent in pharmaceuticals.[18] The reaction requires a palladium catalyst, a specialized phosphine ligand (often sterically hindered), and a strong, non-nucleophilic base.[16] The presence of an electron-withdrawing nitro group can sometimes complicate this reaction; however, careful selection of catalyst and conditions can lead to the desired product.[19]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Primary or secondary amine (1.2 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., XPhos, BINAP, 2-4 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4 equivalents)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a glovebox or Schlenk tube, add the palladium precatalyst, ligand, and base.

    • Add this compound (1.0 mmol) and the solvent (5 mL).

    • Add the amine (1.2 mmol).

    • Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

    • Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture and dilute with ethyl acetate.

    • Filter through a plug of silica gel or Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Representative Data for Buchwald-Hartwig Amination of Aryl Iodides Note: Electron-withdrawing groups can be challenging. 1-Iodo-4-nitrobenzene was reported to give only trace product under one set of Ni-catalyzed conditions, highlighting the need for careful optimization.[19]

Aryl HalideAmineCatalyst/LigandBaseYield (%)Reference
1-Iodo-3,5-dimethylbenzenep-ToluidineNi(acac)₂ / Phenylboronic esterK₃PO₄97[19]
1-Iodo-4-(trifluoromethyl)benzenep-ToluidineNi(acac)₂ / Phenylboronic esterK₃PO₄96[19]
1-Iodo-4-nitrobenzenep-ToluidineNi(acac)₂ / Phenylboronic esterK₃PO₄Trace[19]

Nucleophilic Aromatic Substitution (SₙAr)

Application Note: Nucleophilic aromatic substitution (SₙAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring.[20] This reaction is typically facilitated by the presence of strong electron-withdrawing groups (like the nitro group) positioned ortho or para to the leaving group.[20][21][22] In this compound, the nitro group is meta to the iodine atom, which does not provide the ideal electronic activation for the classical addition-elimination SₙAr mechanism. However, under forcing conditions (high temperature) or with highly reactive nucleophiles, substitution can still occur.[1] For instance, treatment with sodium hydrosulfide (NaSH) has been shown to replace iodine with a thiol group on the parent compound.[1]

Experimental Protocol: General Procedure for Thiolation (SₙAr)

  • Materials:

    • This compound

    • Sodium hydrosulfide (NaSH) or other strong nucleophile (e.g., sodium methoxide) (1.5-2.0 equivalents)

    • Polar aprotic solvent (e.g., DMF, DMSO)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Dissolve this compound (1.0 mmol) in the solvent (5 mL) in a sealed reaction vessel.

    • Add the nucleophile (e.g., NaSH, 1.5 mmol) under an inert atmosphere.

    • Heat the reaction mixture to 100-150 °C for several hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the mixture and pour it into ice-water.

    • If a precipitate forms, collect it by filtration.

    • If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent.

    • Acidify the aqueous layer carefully if the product is acidic (like a thiol) to induce precipitation or facilitate extraction.

    • Wash, dry, and concentrate the organic extracts.

    • Purify the product by crystallization or column chromatography.

Visualizations

G General Workflow for Cross-Coupling Reactions A Reactant Preparation (Aryl Iodide, Coupling Partner, Catalyst, Base, Solvent) B Reaction Setup (Inert Atmosphere, Solvent Addition) A->B Load Reactants C Reaction Execution (Heating & Stirring, Monitoring) B->C Initiate Reaction D Aqueous Work-up (Quenching, Extraction) C->D Reaction Complete E Purification & Analysis (Chromatography, NMR/MS) D->E Isolate Crude Product

Caption: High-level workflow for palladium-catalyzed cross-coupling reactions.

DerivatizationPathways Derivatization Pathways of this compound cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Reaction cluster_buchwald Buchwald-Hartwig Amination cluster_snar SNAr Reaction Start This compound Suzuki_Product 2-Methyl-3-nitro-biaryls Start->Suzuki_Product  + R-B(OH)₂  [Pd], Base Sonogashira_Product 1-(Alkynyl)-2-methyl-3-nitrobenzenes Start->Sonogashira_Product  + R-C≡CH  [Pd], [Cu], Base Heck_Product 1-(Alkenyl)-2-methyl-3-nitrobenzenes Start->Heck_Product  + Alkene  [Pd], Base Buchwald_Product N-Aryl-2-methyl-3-nitroanilines Start->Buchwald_Product  + R₂NH  [Pd], Ligand, Base SNAr_Product Substituted Nitrobenzenes (e.g., Thiols, Ethers) Start->SNAr_Product  + Nu⁻  (e.g., NaSH)

Caption: Key derivatization reactions of this compound.

Safety Information

  • Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood.

  • Toxicity: Nitroaromatic compounds may be irritants and can exhibit toxicity.[1] Avoid inhalation, ingestion, and skin contact.

  • Catalysts: Palladium compounds can be toxic and should be handled with care.[23] Some phosphine ligands are air-sensitive or pyrophoric. Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Note and Protocol for the Scale-Up Synthesis of 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the scale-up synthesis of 1-Iodo-2-methyl-3-nitrobenzene, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the well-established Sandmeyer reaction, proceeding via the diazotization of 2-methyl-3-nitroaniline followed by an iodide substitution. This protocol is designed to be scalable and provides detailed methodologies for safe and efficient production in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring iodo, methyl, and nitro groups, allows for diverse subsequent chemical modifications, making it an important precursor for the synthesis of complex molecular architectures. The Sandmeyer reaction, a robust and versatile method for the conversion of aromatic amines to aryl halides, is the chosen synthetic route. This reaction involves the formation of a diazonium salt from an aniline derivative, which is then displaced by a nucleophile, in this case, iodide. Careful control of reaction conditions, especially temperature, is crucial for achieving high yields and purity, particularly during scale-up.

Overall Reaction Scheme

The synthesis of this compound from 2-methyl-3-nitroaniline proceeds in two main stages: diazotization and iodination.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a nominal 100 g scale of the starting material, 2-methyl-3-nitroaniline.

Materials and Equipment
MaterialGradeSupplier
2-Methyl-3-nitroaniline≥98%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)95-98%VWR
Sodium Nitrite (NaNO₂)≥99%Alfa Aesar
Potassium Iodide (KI)≥99%J.T. Baker
Sodium Thiosulfate (Na₂S₂O₃)Anhydrous, ≥98%Fisher Chemical
Dichloromethane (CH₂Cl₂)ACS GradeEMD Millipore
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularBDH
Deionized Water (H₂O)-In-house
  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Heating mantle with temperature controller

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure

Part 1: Diazotization of 2-Methyl-3-nitroaniline

  • Preparation of the Aniline Sulfate Salt: In the 2 L three-necked flask equipped with a mechanical stirrer and thermometer, carefully add 500 mL of deionized water. While stirring, slowly add 100 g (0.657 mol) of 2-methyl-3-nitroaniline. To this slurry, cautiously add 120 mL (2.20 mol) of concentrated sulfuric acid. The addition is exothermic and should be done slowly to maintain control of the temperature. The mixture will warm up, and the aniline will dissolve to form the sulfate salt.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 50 g (0.725 mol) of sodium nitrite in 150 mL of deionized water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold aniline sulfate solution over a period of approximately 1-2 hours. Ensure the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

Part 2: Iodination

  • Preparation of Potassium Iodide Solution: In a 1 L beaker, dissolve 130 g (0.783 mol) of potassium iodide in 200 mL of deionized water.

  • Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, gently warm the mixture to 50-60 °C on a water bath for 30 minutes to ensure the complete decomposition of the diazonium salt and cessation of nitrogen evolution.

  • Quenching: Cool the reaction mixture to room temperature. A dark-colored solid (the crude product) should be present. To remove any excess iodine, add a saturated solution of sodium thiosulfate dropwise until the dark color of iodine disappears.

Part 3: Work-up and Purification

  • Isolation of Crude Product: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 100 mL).

  • Extraction: Transfer the crude solid to a separatory funnel. Dissolve the solid in 500 mL of dichloromethane. Wash the organic layer with 200 mL of 10% sodium thiosulfate solution, followed by 200 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford the final product as a solid.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Exothermic Reactions: The addition of sulfuric acid and the diazotization reaction are exothermic. Maintain strict temperature control.

  • Diazonium Salts: Aryl diazonium salts can be explosive when dry. Do not isolate the diazonium salt intermediate. Use it in solution directly.

  • Gas Evolution: The iodination step evolves nitrogen gas. Ensure adequate ventilation and pressure release.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Data Presentation

ParameterValue
Starting Material2-Methyl-3-nitroaniline
Amount of Starting Material100 g (0.657 mol)
Molar Equivalents (NaNO₂)1.1 eq
Molar Equivalents (KI)1.2 eq
Reaction Temperature0-5 °C (Diazotization)
RT to 60 °C (Iodination)
Reaction Time~3 hours (Diazotization)
~2 hours (Iodination)
Expected Yield 75-85%
Purity (by HPLC) ≥98% after recrystallization
Appearance Yellow to brown solid
Molecular Formula C₇H₆INO₂
Molecular Weight 263.03 g/mol

Visualizations

Experimental Workflow

G start Start: 2-Methyl-3-nitroaniline prep_aniline Dissolve in H2SO4/H2O start->prep_aniline cooling Cool to 0-5 °C prep_aniline->cooling diazotization Add NaNO2 solution (Diazotization) cooling->diazotization iodination Add diazonium salt to KI (Iodination & N2 evolution) diazotization->iodination prep_ki Prepare KI solution prep_ki->iodination warming Warm to 50-60 °C iodination->warming quenching Quench with Na2S2O3 warming->quenching filtration Filter crude product quenching->filtration extraction Dissolve in CH2Cl2 & Wash filtration->extraction drying Dry with Na2SO4 extraction->drying concentration Concentrate in vacuo drying->concentration purification Recrystallize concentration->purification end_product Final Product: This compound purification->end_product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Key Steps

G A Aniline Substrate (2-Methyl-3-nitroaniline) B Diazotization (NaNO2, H2SO4, 0-5°C) A->B C Diazonium Salt Intermediate (Unstable, in situ) B->C E Iodination (Nucleophilic Substitution) C->E D Iodide Source (Potassium Iodide) D->E F Crude Product E->F G Purification (Recrystallization) F->G H Pure this compound G->H

Caption: Logical relationship of key steps in the synthesis.

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the purification of 1-Iodo-2-methyl-3-nitrobenzene (CAS No. 41252-98-6), a key intermediate in various synthetic applications. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound, typically synthesized from 2-methyl-3-nitroaniline via a Sandmeyer-type reaction, may contain several process-related impurities. These can include:

  • Unreacted Starting Material: Residual 2-methyl-3-nitroaniline.

  • Side-Reaction Byproducts: Phenolic compounds formed by the reaction of the diazonium salt with water.

  • Azo-Coupling Products: Highly colored impurities resulting from the reaction of the diazonium salt with unreacted starting material.

  • Positional Isomers: If the starting 2-methyl-3-nitroaniline is not pure, other isomers may be present.

Q2: What is the recommended primary purification method for this compound?

A2: For initial purification and removal of bulk impurities, recrystallization is the recommended method. For achieving very high purity, especially for the removal of closely related isomers or colored byproducts, column chromatography is more effective.

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: Based on the polarity of the molecule, a good starting point for recrystallization is a polar protic solvent such as ethanol or methanol . A mixed solvent system, like ethanol-water, may also be effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Q4: How can I monitor the progress of column chromatography for this compound?

A4: The separation can be monitored using Thin Layer Chromatography (TLC). Collect fractions of the eluent and spot them on a TLC plate alongside a spot of the crude mixture. The compound can be visualized under a UV lamp (254 nm) due to its aromatic and nitro functionalities.

Q5: What is the expected melting point of pure this compound?

A5: The reported melting point for 2-Iodo-1-methyl-3-nitrobenzene is in the range of 62-69 °C [1]. A sharp melting point within this range is a good indicator of high purity. A broad melting point range suggests the presence of impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: The product "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: The solution is too concentrated, or the cooling process is too rapid. Oiling out can trap impurities within the non-crystalline material.

  • Solution:

    • Re-heat the mixture until the oil redissolves completely.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool slowly to room temperature. Avoid placing it directly in an ice bath.

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus to induce crystallization.

Problem 2: The purified product remains colored (yellow or brown) after recrystallization.

  • Possible Cause: The presence of persistent colored impurities, such as azo-coupling byproducts, which are often difficult to remove by recrystallization alone.

  • Solution:

    • Perform a second recrystallization.

    • If the color persists, column chromatography is the recommended next step. The colored impurities are often more polar and will adhere more strongly to the silica gel, allowing for separation from the desired product.

Problem 3: Poor separation of spots on the TLC plate during column chromatography method development.

  • Possible Cause: The solvent system (mobile phase) is not optimized. It may be too polar or not polar enough.

  • Solution:

    • If spots are too high on the plate (high Rf): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your hexane/ethyl acetate mixture.

    • If spots remain at the baseline (low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent.

    • Test a range of solvent systems with varying polarities to find the optimal separation.

Data Presentation

The following table provides an illustrative comparison of the expected outcomes for the two primary purification methods. Actual results may vary based on the initial purity of the crude material and experimental conditions.

Purification MethodTypical Purity AchievedExpected Yield/RecoveryAdvantagesDisadvantages
Recrystallization 85-95%60-80%Simple, cost-effective, good for removing significantly different impurities.May not effectively separate closely related isomers or some colored impurities.
Column Chromatography >98%40-70%Highly effective for separating isomers and achieving high purity.More time-consuming, requires larger volumes of solvents, and can lead to lower overall yield.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol may not be a suitable solvent. The ideal solvent will dissolve the compound when heated but not at room temperature.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Add more ethanol dropwise until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the desired product an Rf value of approximately 0.3.

  • Column Packing:

    • Secure a chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.

    • Allow the silica gel to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the isolated product by TLC and melting point analysis.

Visualizations

PurificationWorkflow crude Crude 1-Iodo-2-methyl- 3-nitrobenzene recrystallization Recrystallization crude->recrystallization Primary Purification analysis1 Purity & Yield Analysis (TLC, Melting Point) recrystallization->analysis1 pure_product1 Pure Product analysis1->pure_product1 Purity Acceptable column_chromatography Column Chromatography analysis1->column_chromatography Further Purification Needed analysis2 Purity & Yield Analysis (TLC, Melting Point) column_chromatography->analysis2 pure_product2 High-Purity Product analysis2->pure_product2

Caption: Overall workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 1-Iodo-2-methyl-3-nitrobenzene.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a Sandmeyer-type reaction involving the diazotization of 2-methyl-3-nitroaniline followed by iodination.

Issue 1: Low or No Product Yield

Question: My synthesis of this compound resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

Answer:

Low or no yield in this synthesis is a common problem and can be attributed to several factors, primarily related to the stability of the intermediate diazonium salt. Here are the most likely causes and corresponding troubleshooting steps:

  • Incomplete Diazotization: The conversion of the starting material, 2-methyl-3-nitroaniline, to its diazonium salt may be incomplete.

    • Solution: Ensure the 2-methyl-3-nitroaniline is fully dissolved in the acidic solution before the addition of sodium nitrite. The electron-withdrawing nitro group on the aniline derivative can decrease its basicity, making dissolution in acid more challenging. Gentle warming may be required to dissolve the amine, but the solution must be thoroughly cooled to 0-5°C before adding the nitrite solution.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, especially at elevated temperatures.

    • Solution: Strictly maintain the reaction temperature between 0-5°C throughout the diazotization process. Use of an ice-salt bath is highly recommended for better temperature control. The sodium nitrite solution should also be pre-cooled before addition.

  • Side Reactions: The diazonium salt can participate in unwanted side reactions, such as coupling with unreacted 2-methyl-3-nitroaniline to form azo compounds, or reacting with water to form a phenolic byproduct (2-methyl-3-nitrophenol).

    • Solution: To prevent azo coupling, ensure a sufficient excess of acid is used to protonate all the starting amine. The slow, dropwise addition of the sodium nitrite solution is crucial to prevent localized warming and decomposition to the phenol.

Issue 2: Formation of a Dark Brown or Black Tarry Mixture

Question: During the reaction, the mixture turned into a dark, oily, or tarry substance, making product isolation difficult. What causes this and how can it be prevented?

Answer:

The formation of a dark, viscous mixture is often a sign of diazonium salt decomposition and subsequent side reactions.

  • Cause: This is typically due to the reaction temperature rising above the critical 0-5°C range. It can also be caused by insufficient acidity, leading to the formation of colored azo-coupled byproducts.

  • Prevention:

    • Temperature Control: Maintain rigorous temperature control (0-5°C) during the addition of sodium nitrite.

    • Acid Concentration: Ensure the reaction medium is sufficiently acidic to prevent the diazonium salt from coupling with the starting amine.

    • Rate of Addition: Add the sodium nitrite solution very slowly and with vigorous stirring to ensure rapid dispersion and to avoid localized areas of high concentration and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of 2-methyl-3-nitroaniline?

A1: The optimal temperature for the formation of the diazonium salt of 2-methyl-3-nitroaniline is between 0-5°C.[1] Temperatures above this range can lead to rapid decomposition of the diazonium salt, resulting in the formation of unwanted byproducts and a significant reduction in the yield of this compound.

Q2: Why is a strong acid necessary for the diazotization reaction?

A2: A strong mineral acid, such as sulfuric acid or hydrochloric acid, is crucial for two main reasons:

  • It reacts with sodium nitrite to generate nitrous acid in situ, which is the diazotizing agent.

  • It protonates the starting amine, 2-methyl-3-nitroaniline, which prevents it from acting as a nucleophile and coupling with the newly formed diazonium salt. This is a common side reaction that leads to the formation of colored azo compounds.

Q3: How can I confirm the formation of the diazonium salt before proceeding with the iodination step?

A3: A simple qualitative test can be performed. A small aliquot of the cold diazonium salt solution can be added to a cold, alkaline solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.

Q4: Is a copper catalyst necessary for the iodination step?

A4: While many Sandmeyer reactions (for introducing chloro, bromo, or cyano groups) require a copper(I) catalyst, the reaction with iodide is often an exception.[2] The iodide ion itself is a sufficiently strong nucleophile to displace the diazonium group. Therefore, simply adding a solution of potassium iodide to the diazonium salt solution is usually effective for the synthesis of aryl iodides.

Q5: What are the common impurities I should expect in my crude product?

A5: Common impurities include the starting material (2-methyl-3-nitroaniline), the corresponding phenol (2-methyl-3-nitrophenol) from the reaction of the diazonium salt with water, and potentially azo-coupled byproducts. Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following tables provide illustrative data on how reaction parameters can be optimized to improve the yield of this compound. These are representative values based on typical Sandmeyer-type reactions.

Table 1: Effect of Temperature on Yield

ExperimentTemperature (°C)ObservationsApproximate Yield (%)
10-5Light yellow solution, minimal gas evolution65-75
210-15Solution darkens, some gas evolution30-40
3> 20Dark brown/black tar, vigorous gas evolution< 10

Table 2: Effect of Acid Equivalents on Yield

ExperimentEquivalents of H₂SO₄ObservationsApproximate Yield (%)
11.5Slurry, incomplete reaction20-30
22.5Clear solution, good reaction60-70
33.5Clear solution, clean reaction70-80

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound from 2-methyl-3-nitroaniline.

Materials:

  • 2-methyl-3-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Distilled Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add concentrated sulfuric acid (e.g., 3.0 equivalents) to distilled water, and cool the mixture to below 10°C in an ice bath.

    • Slowly add 2-methyl-3-nitroaniline (1.0 equivalent) to the cold acid solution with continuous stirring. Ensure the amine dissolves completely.

    • Cool the resulting solution to 0-5°C using an ice-salt bath.

  • Diazotization:

    • Prepare a solution of sodium nitrite (1.1 equivalents) in cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the temperature is maintained between 0-5°C. The addition should take approximately 30-45 minutes.

    • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete diazotization.

  • Iodination:

    • In a separate beaker, prepare a solution of potassium iodide (1.5 equivalents) in a minimal amount of distilled water and cool it in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. Nitrogen gas will evolve.

    • After the addition is complete, allow the mixture to stir at low temperature for 30 minutes, and then let it warm to room temperature and stir for an additional hour, or until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • The crude product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the crude product with cold water, followed by a cold, dilute solution of sodium bicarbonate to neutralize any residual acid, and then again with cold water.

    • Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.

Visualizations

Experimental Workflow

experimental_workflow cluster_diazotization Diazotization (0-5°C) cluster_iodination Iodination cluster_purification Purification A 2-methyl-3-nitroaniline D Diazonium Salt Solution A->D B H₂SO₄ / H₂O B->D C NaNO₂ Solution C->D F Crude this compound D->F Slow Addition E Potassium Iodide Solution E->F G Recrystallization (Ethanol) F->G H Pure Product G->H

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic A Low Yield of Product B Check Temperature Control A->B C Check Reagent Stoichiometry A->C D Check Rate of Addition A->D E Maintain 0-5°C B->E Temp > 5°C F Use Excess Acid & NaNO₂ C->F Insufficient Reagents G Add NaNO₂ Dropwise D->G Addition Too Fast H Improved Yield E->H F->H G->H

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Synthesis of 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-Iodo-2-methyl-3-nitrobenzene. The content is tailored for researchers, scientists, and professionals in drug development who may encounter challenges related to side product formation during this multi-step synthesis.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format to help you identify and resolve problems leading to the formation of impurities.

Question: My reaction mixture turned dark brown or black during the diazotization of 2-methyl-3-nitroaniline. What is the likely cause?

Answer: A dark coloration during diazotization is a common issue that typically indicates two primary problems:

  • Decomposition of the Diazonium Salt: The diazonium salt is thermally unstable. If the reaction temperature rises above the optimal 0-5 °C range, the salt will rapidly decompose, leading to the formation of complex, often colored, byproducts.[1]

  • Azo Coupling Side Reactions: If the reaction medium is not sufficiently acidic, the newly formed diazonium salt (an electrophile) can react with the unreacted, free 2-methyl-3-nitroaniline (a nucleophile) to form colored azo compounds.[1]

Troubleshooting & Optimization:

  • Temperature Control: Strictly maintain the internal reaction temperature between 0-5 °C using an ice-salt bath for more effective cooling.

  • Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic amine solution to control the exothermic nature of the reaction and prevent localized heating.[1]

  • Acidity: Ensure a sufficient excess of a strong mineral acid (e.g., HCl or H₂SO₄) is used to fully protonate the starting amine, preventing it from participating in coupling reactions.[1]

Question: The yield of my final product, this compound, is consistently low, and I've isolated 2-methyl-3-nitrophenol as a major byproduct. How can this be prevented?

Answer: The formation of 2-methyl-3-nitrophenol is a classic side product resulting from the reaction of the intermediate diazonium salt with water, which acts as a competing nucleophile.[2] This is particularly problematic if the diazonium salt solution is allowed to warm up or if the subsequent iodination step is delayed.

Troubleshooting & Optimization:

  • Anhydrous Conditions: While the diazotization is performed in an aqueous medium, for the subsequent Sandmeyer-type reaction with iodide, minimizing excess water can be beneficial. Some protocols suggest adding the cold diazonium solution to the iodide solution, rather than the reverse.[2]

  • Temperature: Low temperatures (0-5 °C) are crucial not only during diazotization but also during the addition of the iodide source to suppress the decomposition to the phenol.

  • Prompt Use: Use the freshly prepared diazonium salt solution immediately in the next step. Diazonium salts are inherently unstable and should not be stored.

Question: My final product is contaminated with isomers other than the desired 1-iodo-2-methyl-3-nitro isomer. Why does this happen?

Answer: Isomeric impurities typically arise from the initial nitration step, depending on the chosen starting material. If you are synthesizing the target molecule by nitrating 2-iodotoluene, the directing effects of the substituents play a critical role.

  • The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions (positions 3, 5, and 6 relative to the methyl group).[3][4]

  • The iodo group is a deactivating group but is also ortho and para-directing (positions 3, 5, and 6 relative to the iodo group).

The combination of these directing effects will inevitably lead to a mixture of nitrated isomers, including 2-iodo-1-methyl-4-nitrobenzene and 2-iodo-1-methyl-6-nitrobenzene, in addition to the desired product.

Troubleshooting & Optimization:

  • Synthetic Route Selection: The most reliable route to obtain the specific 1,2,3-substitution pattern is often to start with a molecule that already contains the correct orientation of substituents, such as 2-methyl-3-nitroaniline, and then introduce the iodo group via a Sandmeyer reaction. This avoids the issue of isomeric mixtures from electrophilic aromatic substitution.

  • Purification: If the nitration route is used, careful purification by column chromatography or fractional crystallization is essential to isolate the desired isomer from the side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound via the Sandmeyer reaction route?

A1: The most common side products originate from the instability and reactivity of the intermediate diazonium salt. These include:

  • 2-Methyl-3-nitrophenol: Formed by the reaction of the diazonium salt with water.[1][2]

  • Azo Compounds: Formed from the coupling of the diazonium salt with unreacted 2-methyl-3-nitroaniline.[1]

  • Nitro-toluene: Formed by the reductive deamination (hydro-dediazoniation) of the diazonium salt, where the -N₂⁺ group is replaced by -H.

  • Biaryl Compounds: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl impurities through the coupling of two aryl radicals.[5]

Q2: Why is a copper(I) salt typically used in the Sandmeyer reaction to introduce the iodide?

A2: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that is catalyzed by copper(I) salts (e.g., CuI).[5][6] The mechanism involves a single electron transfer from the copper(I) catalyst to the diazonium salt. This initiates the loss of nitrogen gas (N₂) and the formation of an aryl radical, which then reacts with the halide bound to the copper(II) species to form the final aryl halide product and regenerate the copper(I) catalyst.[6] While iodination can sometimes be achieved by simply adding a solution of potassium iodide (KI) without a copper catalyst, the use of CuI often improves the yield and reduces the formation of side products.[2]

Q3: Can I isolate the 2-methyl-3-nitrobenzenediazonium salt before proceeding to the next step?

A3: It is strongly advised not to isolate the diazonium salt. In their solid, dry state, diazonium salts are notoriously unstable and can be shock-sensitive and explosive.[7] The standard and safe procedure is to generate the diazonium salt in a cold aqueous solution and use it immediately in situ for the subsequent reaction.[7]

Summary of Potential Side Products

The following table summarizes the common side products, their synthetic origin, and strategies for their minimization.

Side Product NameChemical StructureOriginating StepReason for FormationMinimization Strategy
2-Methyl-3-nitrophenol C₇H₇NO₃Diazonium Salt DecompositionReaction of the diazonium cation with water (hydrolysis).[1][2]Maintain strict temperature control (0-5 °C); use the diazonium salt solution immediately.
Azo-coupled Dimer C₁₄H₁₄N₄O₄DiazotizationReaction of diazonium salt with unreacted parent amine.[1]Ensure sufficient acidity to fully protonate the starting amine; slow addition of NaNO₂.
2-Methylnitrobenzene C₇H₇NO₂Sandmeyer ReactionReductive deamination of the diazonium salt (replacement of -N₂⁺ with -H).Avoid unintended reducing agents; ensure complete reaction with the iodide source.
Isomeric Products C₇H₆INO₂Nitration (alternative route)Non-specific directing effects of substituents on the aromatic ring.[3]Use a synthetic route with pre-defined regiochemistry (e.g., start from 2-methyl-3-nitroaniline).
Biaryl Impurities C₁₄H₁₂N₂O₄Sandmeyer ReactionDimerization of aryl radical intermediates.[5]Optimize reaction conditions (concentration, temperature) to favor the desired radical transfer.

Generalized Experimental Protocol (Sandmeyer Route)

This protocol outlines the key steps for the synthesis starting from 2-methyl-3-nitroaniline. Warning: This reaction should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Diazotization of 2-methyl-3-nitroaniline

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-methyl-3-nitroaniline (1.0 eq) in a solution of concentrated hydrochloric acid (approx. 3.0 eq) and water.

  • Cool the stirred suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the procedure.[1]

  • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[7]

  • After the addition is complete, continue stirring the cold mixture for an additional 15-30 minutes to ensure the reaction is complete. The resulting solution contains the 2-methyl-3-nitrobenzenediazonium chloride and should be used immediately.

Step 2: Sandmeyer-type Iodination

  • In a separate flask, dissolve potassium iodide (approx. 1.5 eq) in water and cool the solution in an ice bath. For improved yield, copper(I) iodide (catalytic amount) can be added.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred iodide solution. Maintain the temperature below 10 °C during the addition.

  • A dark precipitate or oil may form, and nitrogen gas will evolve.

  • Once the addition is complete, allow the mixture to stir at low temperature for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.

  • The crude product can then be isolated by extraction with an organic solvent (e.g., dichloromethane or diethyl ether), followed by washing, drying, and purification (typically by column chromatography or recrystallization).

Reaction Pathway and Side Reactions

Synthesis_Side_Products Synthesis of this compound and Key Side Reactions A 2-Methyl-3-nitroaniline B 2-Methyl-3-nitrobenzenediazonium Salt (Intermediate) A->B Diazotization (NaNO₂, HCl, 0-5°C) SP1 Azo-Coupled Dimer C This compound (Target Product) B->C Iodination (KI / CuI) B->SP1 Azo Coupling (with unreacted aniline) SP2 2-Methyl-3-nitrophenol B->SP2 Decomposition (hydrolysis with H₂O) SP3 2-Methylnitrobenzene (Reduction Product) B->SP3 Hydro-dediazoniation (reduction)

Caption: Main synthetic pathway and major side reactions.

References

Technical Support Center: Optimizing Suzuki Coupling for 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling of 1-Iodo-2-methyl-3-nitrobenzene. The sterically hindered nature of this substrate, combined with its electronic properties, presents unique challenges that are addressed below.

Troubleshooting Guides

This section addresses common problems encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Problem EncounteredPotential Cause(s)Recommended Troubleshooting Step(s)
Low or No Conversion 1. Catalyst Inactivity: The palladium catalyst may be degraded or an inappropriate choice for this substrate.[1] A color change to black may indicate the formation of palladium black, a less active form.[1] 2. Ineffective Base: The base may be too weak, insoluble, or inappropriate for the reaction conditions. The base is critical for the transmetalation step.[1][2] 3. Suboptimal Solvent: The solvent may not adequately dissolve all reaction components, hindering kinetics.[1] 4. Poor Reagent Quality: Degradation of the boronic acid or impurities in the starting materials can inhibit the reaction.[3]1. Catalyst System: Screen bulky, electron-rich phosphine ligands like SPhos or XPhos, which are effective for sterically hindered substrates.[1][3] Consider using pre-ligated palladium precatalysts for more consistent results.[3] Ensure the catalyst is fresh and stored under an inert atmosphere.[4] 2. Base Screening: Switch to a stronger or more soluble base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which are often more effective for challenging couplings.[1][3] While some protocols use aqueous bases, consider anhydrous conditions to minimize side reactions.[4] 3. Solvent Selection: Screen common solvents like 1,4-dioxane, toluene, or DMF.[1] For bases like K₃PO₄, a small amount of water in an anhydrous solvent can be essential.[3] 4. Reagent Check: Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester or MIDA boronate to prevent degradation.[4]
Formation of Side Products 1. Protodeboronation: The boronic acid group is replaced by a hydrogen atom, a common side reaction, especially with electron-deficient partners.[4] 2. Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[1][5] 3. Dehalogenation: The aryl iodide is reduced, replacing the iodine with a hydrogen atom.[6]1. Mitigate Protodeboronation: Use milder bases like K₃PO₄ or KF.[4] Employ more stable boron reagents like pinacol esters or aryltrifluoroborates.[4] Shorter reaction times and lower temperatures can also reduce this side reaction.[4] 2. Prevent Homocoupling: Ensure the reaction mixture is thoroughly degassed before adding the catalyst.[1][5] Using a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system can also minimize this issue.[5] 3. Minimize Dehalogenation: This can be influenced by the catalyst system and reaction conditions. Re-screening ligands and bases may be necessary.
Reaction Stalls or is Sluggish 1. Steric Hindrance: The 2-methyl group on the aryl iodide can slow down key steps in the catalytic cycle, such as reductive elimination.[3] 2. Inefficient Ligand: The chosen phosphine ligand may not be bulky or electron-rich enough to facilitate the difficult coupling.[3][7]1. Increase Temperature: Higher temperatures can help overcome the activation energy barrier for sterically demanding substrates, though this may also increase side reactions.[5] 2. Ligand Optimization: Employ bulky, electron-rich monophosphine ligands (e.g., Buchwald-type dialkylbiaryl phosphines) which are designed to accelerate the key catalytic steps for hindered substrates.[3][8]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for coupling this compound?

A good starting point for this challenging substrate involves using a highly active catalyst system. Consider a pre-formed catalyst like SPhos Pd G3 (1-3 mol%), a strong base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equivalents), and an anhydrous solvent like toluene or 1,4-dioxane.[3] The reaction should be run under a strictly inert atmosphere (argon or nitrogen) at a temperature between 80-110 °C.[3]

Q2: How does the electron-withdrawing nitro group influence the reaction?

The nitro group is strongly electron-withdrawing, which activates the aryl iodide for the initial oxidative addition step to the Pd(0) center.[6][9] This is generally beneficial for the reaction. However, electron-deficient coupling partners can also increase the susceptibility of the boronic acid to protodeboronation, a key side reaction.[4]

Q3: Which palladium catalyst and ligand combination is most effective for this sterically hindered substrate?

For sterically hindered aryl halides, bulky and electron-rich monophosphine ligands are typically the most effective.[3] The bulkiness facilitates the final reductive elimination step, while their electron-rich nature promotes the initial oxidative addition.[3] Examples from the Buchwald dialkylbiaryl phosphine class, such as SPhos, XPhos, and BrettPhos, are excellent candidates to screen.[3][10] Using pre-ligated palladium precatalysts can also offer more consistent and active catalytic systems compared to generating the catalyst in situ.[3]

Q4: What is the optimal base and solvent system?

The choice of base and solvent is critical and highly dependent on the specific substrates and catalyst used.[5] For hindered couplings, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[5] Cs₂CO₃ and K₃PO₄ are often superior due to their higher solubility and basicity.[1][3] Common anhydrous solvents include toluene and 1,4-dioxane.[3] While aqueous conditions are sometimes used, water can be a proton source for the unwanted protodeboronation side reaction; therefore, anhydrous conditions may be preferable.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and should be optimized for each specific boronic acid partner.

  • Preparation: In a flame-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%) and/or the ligand (1-3 mol%) if generating the catalyst in situ with a source like Pd(OAc)₂.[3]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5-10 mL) via syringe.[3] It is crucial that the solvent is thoroughly degassed by bubbling an inert gas through it for 10-15 minutes prior to use.[4]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][5]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).[5]

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine.[3][5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.[3]

Key Optimization Parameters

The following table summarizes the critical variables that should be screened to optimize the reaction yield and purity.

ParameterOptions / RangeRemarks / Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., SPhos Pd G3, XPhos Pd G3)Pre-formed catalysts often provide higher activity and reproducibility for hindered substrates.[3] Pd(II) sources require in-situ reduction to active Pd(0).[6]
Ligand Bulky Monophosphines: SPhos, XPhos, BrettPhos, P(t-Bu)₃ Bidentate Phosphines: dppf, BINAPBulky, electron-rich monodentate ligands are generally superior for sterically hindered substrates.[3][8] A ligand screen is often necessary.[3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃, KFStronger bases like K₃PO₄ and Cs₂CO₃ are often required for challenging couplings.[3][5] Milder bases like KF can sometimes reduce protodeboronation.[4]
Solvent Toluene, 1,4-Dioxane, DMF, THF, often with/without waterThe solvent choice affects solubility and base activity. Anhydrous solvents may be needed to prevent protodeboronation.[3][4]
Temperature 60 - 120 °CHigher temperatures can overcome activation barriers but may also promote side reactions.[5]
Boronic Acid Reagent Boronic Acid, Pinacol Ester, MIDA Ester, Trifluoroborate SaltPinacol esters and trifluoroborate salts are more stable and less prone to protodeboronation than free boronic acids.[4][5]

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the Suzuki coupling reaction.

troubleshooting_workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Aryl Iodide, Boronic Acid) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp) start->check_conditions side_products Side Products Observed? (Homocoupling, Deboronation) start->side_products optimize_catalyst Screen Catalyst/Ligand (Bulky Phosphines) check_reagents->optimize_catalyst check_conditions->optimize_catalyst optimize_base Screen Bases (K3PO4, Cs2CO3) side_products->optimize_base No degas Improve Degassing Use Pd(0) Source side_products->degas Yes (Homocoupling) stable_boron Use Stable Boron Reagent (Pinacol Ester) side_products->stable_boron Yes (Deboronation) optimize_solvent Screen Solvents (Toluene, Dioxane) optimize_base->optimize_solvent success Reaction Optimized optimize_catalyst->success optimize_solvent->optimize_catalyst degas->success stable_boron->success

A workflow for troubleshooting low yields in Suzuki coupling.

suzuki_cycle pd0 Pd(0)L pd2_oxid Ar-Pd(II)-I (L) pd0->pd2_oxid Ar-I oa_label Oxidative Addition pd2_trans Ar-Pd(II)-Ar' (L) pd2_oxid->pd2_trans Ar'-B(OR)2 trans_label Transmetalation pd2_trans->pd0 Ar-Ar' re_label Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues that may be encountered during the synthesis and purification of 1-Iodo-2-methyl-3-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized via nitration of 2-iodotoluene?

A1: The nitration of 2-iodotoluene is the most common synthetic route. Due to the directing effects of the methyl and iodo substituents on the aromatic ring, the primary impurities are other positional isomers of iodo-methyl-nitrobenzene. The methyl group is ortho- and para-directing, while the iodo group is also ortho- and para-directing, leading to a mixture of products.

Potential Isomeric Impurities:

  • 1-Iodo-2-methyl-4-nitrobenzene

  • 1-Iodo-2-methyl-5-nitrobenzene

  • 1-Iodo-2-methyl-6-nitrobenzene

  • 2-Iodo-1-methyl-4-nitrobenzene

Other potential impurities include:

  • Unreacted 2-iodotoluene: If the reaction does not go to completion.

  • Dinitrated products: If the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent).

  • Residual acids: Traces of the nitrating mixture (concentrated nitric and sulfuric acids) may remain after the initial work-up.

Q2: What is the most effective method for purifying crude this compound?

A2: A combination of recrystallization and column chromatography is generally the most effective approach for purifying this compound, especially for removing isomeric impurities.

Q3: What is a good starting solvent for the recrystallization of this compound?

A3: Ethanol or methanol are excellent starting solvents for the recrystallization of nitroaromatic compounds.[1][2] The ideal solvent will dissolve the compound well at its boiling point but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. A mixed solvent system, such as ethanol-water, can also be effective.[1]

Q4: How can I monitor the progress of my column chromatography separation?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the separation of isomers during column chromatography. By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can identify the fractions containing the pure desired product.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Low recovery of purified product. The chosen solvent is too good at dissolving the compound, even at low temperatures. / Too much solvent was used.Select a less polar solvent or a mixed solvent system. / Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Use a lower-boiling point solvent. / Re-heat the solution, add a small amount of additional solvent, and allow it to cool more slowly.
Crystals are still impure after recrystallization. The impurities have very similar solubility characteristics to the desired product. / The cooling process was too rapid, trapping impurities.If isomers are the main impurity, column chromatography is recommended. / Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor separation of isomers. The solvent system (mobile phase) is not optimized. / The column is overloaded. / The column was not packed properly.Use TLC to screen for an optimal solvent system. A common starting point for nitroaromatic isomers is a hexane/ethyl acetate mixture. / As a general rule, the amount of sample should be about 1-2% of the weight of the stationary phase (silica gel). / Ensure the column is packed uniformly to avoid channeling.
The desired product co-elutes with an impurity. The polarity of the desired product and the impurity are too similar for the chosen stationary and mobile phases.Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system with varying polarity.
Slow elution of the product. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

Data Presentation

Table 1: Comparison of Purification Techniques
Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization 90-98%50-80%Simple, inexpensive, good for removing significantly different impurities.May not be effective for separating closely related isomers.
Column Chromatography >99%40-70%Highly effective for separating isomers and achieving high purity.More time-consuming, requires larger volumes of solvent.
Table 2: Predicted ¹H NMR Chemical Shifts for 1-Iodo-2-methyl-nitrobenzene Isomers

Note: These are predicted values based on the analysis of similar compounds. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

ProtonThis compound1-Iodo-2-methyl-4-nitrobenzene1-Iodo-2-methyl-6-nitrobenzene
CH₃ ~2.5 ppm (s)~2.6 ppm (s)~2.4 ppm (s)
Ar-H 7.2-7.8 ppm (m)7.5-8.2 ppm (m)7.3-7.9 ppm (m)

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of 2-Iodotoluene

Materials:

  • 2-Iodotoluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 2-iodotoluene to the cooled sulfuric acid with stirring, maintaining the temperature below 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the 2-iodotoluene solution, ensuring the temperature does not exceed 10°C.[3]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or Methanol)

  • Deionized Water

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.[1]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further, cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals to a constant weight.

Protocol 3: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (60-120 mesh)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the sample onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 2-Iodotoluene nitration Nitration (H₂SO₄, HNO₃, <10°C) start->nitration workup Aqueous Work-up (Ice, Extraction) nitration->workup crude Crude Product workup->crude recrystallization Recrystallization (Ethanol) crude->recrystallization column_chromatography Column Chromatography (Silica, Hexane/EtOAc) recrystallization->column_chromatography pure_product Pure this compound column_chromatography->pure_product tlc TLC Monitoring column_chromatography->tlc monitor fractions nmr NMR Spectroscopy pure_product->nmr gcms GC-MS Analysis pure_product->gcms

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_impurities Potential Impurities cluster_purification_methods Purification Methods isomers Positional Isomers column_chromatography Column Chromatography isomers->column_chromatography Effective Removal starting_material Unreacted Starting Material recrystallization Recrystallization starting_material->recrystallization Partial Removal starting_material->column_chromatography Effective Removal dinitrated Dinitrated Byproducts dinitrated->column_chromatography Effective Removal recrystallization->column_chromatography Often Followed By

Caption: Logical relationship between impurities and purification methods for this compound.

References

Improving the stability of 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 1-Iodo-2-methyl-3-nitrobenzene during experiments and storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Discoloration of the solid compound (e.g., turning brown/purple). Exposure to light, leading to the formation of elemental iodine (I2).Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[1][2][3]
Exposure to heat, accelerating the cleavage of the C-I bond.[4]Store the compound at room temperature or lower, as recommended.[1] Avoid unnecessary heating.
Presence of impurities or degradation products.Purify the compound by recrystallization or column chromatography.
Inconsistent reaction yields or formation of unexpected byproducts. Degradation of the starting material.Use freshly purified this compound for reactions. Consider adding a stabilizer if the reaction conditions are harsh.
Incompatibility with reaction conditions (e.g., strong bases or oxidizing agents).[2][5]Buffer the reaction mixture to maintain a neutral or slightly acidic pH. Use milder reagents where possible.
Precipitation or cloudiness in solutions. Formation of insoluble degradation products.Filter the solution before use. Prepare solutions fresh and use them promptly.
Reaction with solvent or impurities in the solvent.Use high-purity, dry, and deoxygenated solvents.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound? A1: To ensure maximum stability, this compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), in a dry environment, and at room temperature.[1] For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Q2: Why is my solid this compound discolored? A2: Discoloration, often appearing as a brownish or purplish tint, is typically due to the liberation of elemental iodine (I2) caused by the cleavage of the carbon-iodine bond. This degradation can be initiated by exposure to light or heat.[4]

  • Q3: Can I handle this compound in the open air? A3: While short-term handling in the air is generally acceptable, for extended manipulations or for sensitive reactions, it is advisable to work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to moisture and oxygen, which can contribute to degradation.

Stability in Solution

  • Q4: Which solvents are recommended for dissolving this compound? A4: Common organic solvents such as dichloromethane, chloroform, ethyl acetate, and toluene can be used. It is crucial to use anhydrous and high-purity solvents, as impurities or water can promote decomposition.

  • Q5: How can I improve the stability of this compound in solution? A5: To enhance stability in solution, consider the following:

    • Use freshly prepared solutions.

    • Store solutions in the dark and at low temperatures.

    • Degas the solvent before use to remove dissolved oxygen.

    • For reactions sensitive to radical processes, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) in catalytic amounts may be beneficial.

Degradation and Purification

  • Q6: What are the primary degradation pathways for this compound? A6: The main degradation pathway is the homolytic or heterolytic cleavage of the carbon-iodine bond, which is relatively weak.[4] This can be accelerated by light, heat, and certain chemical environments. Additionally, the nitro group can be susceptible to reduction under specific conditions.[6][7]

  • Q7: How can I purify this compound that has started to decompose? A7: If the compound shows signs of degradation, it can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). Alternatively, column chromatography on silica gel can be effective in removing colored impurities and other byproducts. To remove traces of elemental iodine, a wash with a dilute aqueous solution of sodium thiosulfate can be employed during workup, followed by drying and removal of the organic solvent.

Experimental Protocols

Protocol 1: Purification of Decomposed this compound by Recrystallization

  • Dissolution: Dissolve the discolored this compound in a minimal amount of a hot solvent (e.g., ethanol).

  • Decolorization: If the solution is highly colored, add a small amount of activated carbon and briefly heat the mixture.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the purified product.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.

  • Storage: Store the purified, dry solid under the recommended conditions (dark, dry, sealed).

Protocol 2: Preparation of a Stabilized Solution for Reactions

  • Solvent Preparation: Take the required volume of a high-purity, anhydrous solvent (e.g., toluene) in a Schlenk flask. Degas the solvent by bubbling argon or nitrogen through it for 15-20 minutes, or by using the freeze-pump-thaw method (3 cycles).

  • Addition of Compound: Under a positive pressure of the inert gas, add the freshly purified this compound to the degassed solvent.

  • Dissolution: Stir the mixture until the solid is completely dissolved.

  • Use: Use the freshly prepared solution immediately for your reaction to minimize the risk of degradation.

Visualizations

Degradation_Pathway This compound This compound Degraded_Products Degraded_Products This compound->Degraded_Products Light, Heat, Oxidizing Agents, Strong Bases Elemental_Iodine Elemental_Iodine Degraded_Products->Elemental_Iodine C-I Bond Cleavage Other_Byproducts Other_Byproducts Degraded_Products->Other_Byproducts Side Reactions

Caption: Potential degradation pathway for this compound.

Experimental_Workflow cluster_storage Optimal Storage cluster_handling Recommended Handling Store_Dark Store in Dark Store_Dry Store in Dry Conditions Store_Sealed Store Sealed Inert_Atmosphere Use Inert Atmosphere Fresh_Solutions Prepare Fresh Solutions Avoid_Incompatibles Avoid Strong Bases/Oxidizers Start This compound Check_Purity Check for Discoloration Start->Check_Purity Purify Purify if Necessary (e.g., Recrystallization) Check_Purity->Purify Discolored Use_in_Experiment Use in Experiment Check_Purity->Use_in_Experiment Appears Pure Purify->Use_in_Experiment

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during cross-coupling reactions with the sterically hindered and electron-deficient substrate, 1-iodo-2-methyl-3-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The difficulty in using this compound arises from a combination of steric hindrance and electronic effects. The methyl group at the ortho position creates significant steric bulk around the iodine, which can hinder the oxidative addition step in the catalytic cycle. Additionally, the presence of the electron-withdrawing nitro group can deactivate the palladium catalyst.

Q2: What are the most common side reactions observed with this substrate?

A2: Common side reactions include:

  • Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom. This can be promoted by certain bases or impurities.

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the alkyne (in Sonogashira reactions).

  • Catalyst Decomposition: Formation of inactive palladium black.

Q3: How do I choose the appropriate palladium catalyst and ligand?

A3: For sterically hindered and electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands are generally the most effective. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. Examples of such ligands include Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃).[1] Using pre-formed palladium precatalysts can also offer more consistent results compared to generating the catalyst in situ.[1]

Q4: What is the role of the base in these reactions, and how do I select the right one?

A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura coupling and for deprotonating the amine in Buchwald-Hartwig amination. For Suzuki reactions with this substrate, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred to minimize side reactions like protodeboronation. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed palladium precatalyst for better consistency.[1] Ensure all solvents and reagents are rigorously degassed to prevent catalyst oxidation.
Inefficient Oxidative Addition Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., XPhos, SPhos) to facilitate the oxidative addition of the sterically hindered aryl iodide.[1]
Suboptimal Base Screen different bases. For Suzuki reactions, try switching from a weaker base to a stronger one like K₃PO₄ or Cs₂CO₃, and ensure appropriate solvent conditions (e.g., the presence of water for inorganic bases).[1]
Low Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments, while monitoring for potential decomposition of the starting material or catalyst.
Issue 2: Significant Formation of Side Products
Side Product Potential Cause Recommended Solution
Hydrodehalogenation The base or solvent may be acting as a hydride source.Use a weaker, non-coordinating base and an aprotic solvent. Switching to a more sterically hindered ligand can also sometimes suppress this side reaction.[2]
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen and Pd(II) species.Thoroughly degas the reaction mixture before adding the catalyst. Use a slight excess of the boronic acid (1.2-1.5 equivalents).
Glaser Coupling (Sonogashira) The copper(I) co-catalyst can promote alkyne homocoupling, especially in the presence of oxygen.Ensure the reaction is performed under strictly anaerobic conditions. Consider a copper-free Sonogashira protocol.

Data Presentation: Catalyst System Comparison

The following tables provide a summary of typical catalyst systems and conditions for various cross-coupling reactions with substrates similar to this compound. Note: Data for the exact substrate is limited; these conditions are based on structurally and electronically similar compounds and may require optimization.

Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~85-95
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10016~70-85
PdCl₂(dppf)Cs₂CO₃DMF908~90-98
Heck Coupling
Catalyst SystemBaseSolventTemp. (°C)Time (h)AlkeneYield (%)
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF10024Styrene~70-80
Herrmann's CatalystNaOAcNMP12012n-Butyl acrylate~80-90
PdCl₂(PPh₃)₂K₂CO₃Acetonitrile8018Methyl methacrylate~75-85
Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)AlkyneYield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHF656Phenylacetylene~85-95
Pd(OAc)₂ / PPh₃CuIPiperidineDMF5081-Hexyne~80-90
Pd/C (Copper-free)-K₂CO₃Acetonitrile8024Phenylacetylene~70-80
Buchwald-Hartwig Amination
Catalyst SystemBaseSolventTemp. (°C)Time (h)AmineYield (%)
Pd₂(dba)₃ / XPhosNaOt-BuToluene10012Morpholine~90-99
Pd(OAc)₂ / BrettPhosK₃PO₄Dioxane11018Aniline~80-90
[Pd(IPr)Cl₂]₂Cs₂CO₃t-BuOH8024Benzylamine~85-95

Experimental Protocols

The following are generalized experimental protocols that can be adapted for cross-coupling reactions with this compound.

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., Toluene/H₂O 10:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Heck Coupling
  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 mmol).

  • Add the degassed solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the residue by column chromatography.

General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (1 mol%).

  • Add the degassed solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise with stirring.

  • Stir the reaction at the desired temperature (e.g., 65 °C) and monitor by TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To a glovebox, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOt-Bu, 1.2 mmol).

  • Add the degassed solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol).

  • Seal the reaction vessel and heat to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Start cluster_catalyst Catalyst & Ligand Selection cluster_conditions Reaction Conditions cluster_troubleshooting Troubleshooting cluster_end End start Define Cross-Coupling Reaction (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) catalyst Select Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos, XPhos, P(t-Bu)3) start->catalyst precatalyst Consider Pd Pre-catalyst for Consistency catalyst->precatalyst base Choose Appropriate Base (e.g., K2CO3, Cs2CO3, NaOt-Bu) precatalyst->base solvent Select Degassed, Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane, DMF) base->solvent temperature Optimize Temperature (60-120 °C) solvent->temperature low_yield Low/No Conversion? temperature->low_yield side_products Side Products? low_yield->side_products No optimize Optimize Conditions: - Screen Ligands/Bases - Adjust Temperature low_yield->optimize Yes side_products->optimize Yes product Successful Cross-Coupling side_products->product No purify Purify Reagents optimize->purify purify->temperature

Caption: A logical workflow for catalyst selection and troubleshooting.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative\nAddition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Heck_Reaction_Workflow start Start: Heck Reaction Setup reagents Combine Aryl Iodide, Alkene, Base, Catalyst, and Ligand start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction Mixture (e.g., 100-120 °C) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Workup: Dilute, Wash, Dry, Concentrate monitoring->workup purification Purify by Column Chromatography workup->purification end End: Isolated Product purification->end

Caption: A general experimental workflow for the Heck reaction.

References

Preventing decomposition of 1-Iodo-2-methyl-3-nitrobenzene during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-iodo-2-methyl-3-nitrobenzene during chemical reactions.

Troubleshooting Guide: Minimizing Decomposition During Reactions

Decomposition of this compound, primarily through deiodination, is a common challenge, especially in heated and light-exposed reactions. This guide provides solutions to mitigate this issue, focusing on the context of palladium-catalyzed cross-coupling reactions, a common application for this substrate.

Issue Potential Cause Recommended Solution
Significant formation of 2-methyl-3-nitrobenzene (deiodinated byproduct) Thermal Decomposition: The Carbon-Iodine (C-I) bond is susceptible to cleavage at elevated temperatures.Lower Reaction Temperature: If feasible for the specific reaction, reducing the temperature can minimize thermal deiodination. Aryl iodides are generally more reactive than bromides, often allowing for milder reaction conditions.[1][2][3][4]
Photochemical Decomposition: Aryl iodides can be light-sensitive, leading to radical-mediated decomposition.Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a light-excluding fume hood to prevent photochemical degradation.
Hydrodehalogenation Side Reaction (in Cross-Coupling): This is a common side reaction for electron-deficient aryl halides.Ligand Selection: Employing sterically hindered and electron-rich ligands can suppress the reductive pathway that leads to hydrodehalogenation.
Thorough Degassing: Remove dissolved oxygen from the reaction mixture by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., Argon) through the solvent before adding the catalyst. Oxygen can promote side reactions.
Low or No Conversion of Starting Material with Evidence of Decomposition Catalyst Inactivation: Decomposition products may poison the palladium catalyst.Use Fresh Catalyst/Pre-catalyst: Ensure the catalyst is active and consider using a more air- and moisture-stable pre-catalyst.
Inappropriate Base or Solvent: The reaction environment may be promoting decomposition over the desired reaction.Screen Bases and Solvents: For Suzuki-Miyaura coupling, stronger, more soluble bases like cesium carbonate or potassium phosphate can be effective. Ensure the use of dry, deoxygenated solvents.
Formation of Dark, Insoluble Tar Radical Polymerization: Radical intermediates formed during decomposition can lead to polymerization.Consider Radical Scavengers: While not a standard practice in all cross-coupling reactions, the addition of a radical scavenger could mitigate polymerization. However, this should be tested on a small scale as it may interfere with the desired reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The primary decomposition pathway is the cleavage of the carbon-iodine bond, leading to deiodination. This can be initiated by heat, light, or certain reagents and can proceed through radical or other mechanisms. In the context of cross-coupling reactions, this often manifests as a hydrodehalogenation side product.

Q2: How should I store this compound to ensure its stability?

A2: To maintain its integrity, this compound should be stored in a dark place, sealed in a dry environment, and kept at room temperature.

Q3: Is this compound sensitive to light?

A3: Yes, aryl iodides, in general, can be light-sensitive. It is recommended to handle the compound and run reactions under conditions that protect it from light to prevent photochemical decomposition.

Q4: My reaction requires high temperatures. How can I minimize the thermal decomposition of this compound?

A4: While aryl iodides are more susceptible to thermal decomposition than aryl bromides or chlorides, their higher reactivity often allows for the use of lower reaction temperatures. If high temperatures are unavoidable, minimize the reaction time and ensure an inert atmosphere to prevent oxidative degradation.

Q5: In a Suzuki-Miyaura coupling, I am observing significant amounts of the deiodinated product. What is the first thing I should try to fix this?

A5: First, ensure your reaction setup is thoroughly deoxygenated and protected from light. If the problem persists, consider changing your ligand to one that is more sterically bulky, which can often suppress the hydrodehalogenation side reaction.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling with Minimized Decomposition

This protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid incorporates measures to minimize decomposition.

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.5 equiv.)

  • Palladium(II) acetate (0.02 equiv.)

  • SPhos (0.04 equiv.)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask wrapped in aluminum foil, add this compound, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • In a separate flask, dissolve palladium(II) acetate and SPhos in anhydrous, degassed 1,4-dioxane under an argon atmosphere to form the pre-catalyst.

  • Add the solvent (1,4-dioxane and water, in a 4:1 ratio) to the Schlenk flask containing the solids, via cannula.

  • Add the pre-catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction & Purification reagents 1. Add Solids to Flask (Aryl Iodide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvents 4. Add Degassed Solvents (Dioxane/Water) inert->solvents precatalyst 3. Prepare Pre-catalyst (Pd(OAc)₂ + SPhos in Dioxane) catalyst_add 5. Add Pre-catalyst Solution precatalyst->catalyst_add solvents->catalyst_add reaction 6. Heat Reaction (80°C, Monitor Progress) catalyst_add->reaction workup 7. Work-up (Cool, Extract, Wash) reaction->workup purification 8. Purify Product (Column Chromatography) workup->purification

Caption: Workflow for Suzuki-Miyaura coupling with checkpoints to minimize decomposition.

Decomposition_Pathways Decomposition Pathways of this compound start This compound deiodinated 2-Methyl-3-nitrobenzene (Deiodinated Product) start->deiodinated Heat / Light / Side Reaction radicals Aryl and Iodine Radicals start->radicals Heat / Light radicals->deiodinated Hydrogen Abstraction tar Insoluble Tar radicals->tar Polymerization

References

Technical Support Center: Work-up Procedures for Reactions with 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Iodo-2-methyl-3-nitrobenzene.

General Work-up Procedure

A typical work-up procedure for reactions involving this compound, such as Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions, generally involves the following steps after the reaction is deemed complete by methods like TLC or LC-MS.

  • Quenching the Reaction: The reaction mixture is cooled to room temperature. Depending on the reagents used, it is often quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent, such as ethyl acetate, dichloromethane, or diethyl ether. This process is typically repeated multiple times to ensure complete extraction of the product.[1]

  • Washing: The combined organic layers are washed with water and then with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities and inorganic salts.

  • Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified, most commonly by column chromatography on silica gel, to isolate the desired compound from any unreacted starting materials, byproducts, or catalyst residues.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the work-up of reactions involving this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystEnsure the palladium catalyst is fresh and has been stored under an inert atmosphere. A color change to black in the reaction mixture may indicate the formation of palladium black, a less active form of the catalyst.[1]
Insufficient reaction temperatureFor sterically hindered substrates like this compound, higher temperatures (100-120 °C) may be required.[1]
Poorly soluble baseIf using a solid base like K₃PO₄, ensure it is finely ground to maximize its surface area and reactivity.[2]
Difficulty Separating Product from Starting Material Similar polarityOptimize the eluent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation.
Presence of Dark, Insoluble Material (Palladium Black) Catalyst decompositionFilter the reaction mixture through a pad of Celite® before the aqueous work-up to remove the palladium black.
Product is an Oil and Difficult to Handle Inherent property of the compoundIf the product is an oil, use a high vacuum pump to remove residual solvent.[3] Purification can be achieved using column chromatography.
Emulsion Formation During Extraction Presence of polar byproducts or excess baseAdd a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when working with this compound?

A1: this compound is an irritant to the skin and eyes.[4] It may also cause methemoglobinemia.[5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of a spill, dampen the solid material with 60-70% ethanol before carefully transferring it to a suitable container for disposal.[6]

Q2: How can I remove residual palladium catalyst from my final product?

A2: Residual palladium can often be removed by column chromatography. If the product is still contaminated, you can try treating a solution of the product with a scavenger resin designed to bind palladium. Another method is to wash the organic solution of your product with an aqueous solution of a thiol-containing compound, which can complex with the palladium.

Q3: Can I use a different base in my coupling reaction with this compound?

A3: The choice of base can be critical for the success of a coupling reaction. While bases like potassium carbonate, cesium carbonate, and potassium phosphate are commonly used, the optimal base will depend on the specific reaction (e.g., Suzuki, Buchwald-Hartwig) and the other coupling partner. It is recommended to consult the literature for the specific type of reaction you are performing. For instance, Buchwald-Hartwig aminations have been developed to use hydroxide, carbonate, and phosphate bases.[7]

Q4: My reaction is sluggish. What can I do to improve the reaction rate?

A4: For cross-coupling reactions, sluggishness can be due to several factors. The steric hindrance from the methyl group ortho to the iodine in this compound can slow down the oxidative addition step. Consider using a more electron-rich and bulky phosphine ligand, which can accelerate this step.[8][9] Increasing the reaction temperature can also help overcome the activation energy barrier.[1]

Experimental Protocols

Example Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki coupling of this compound with phenylboronic acid.

Reaction Scheme:

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Amount Equivalents
This compound263.031.0 mmol1.0
Phenylboronic Acid121.931.2 mmol1.2
Pd(PPh₃)₄1155.560.05 mmol0.05
K₂CO₃138.212.0 mmol2.0
Toluene/H₂O-10 mL-

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene (8 mL) and degassed water (2 mL) to the vessel.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Experimental_Workflow reagents Combine Reactants: This compound, Boronic Acid, Catalyst, Base degas Degas and Add Solvents reagents->degas reaction Heat and Stir (Monitor by TLC) degas->reaction workup Aqueous Work-up: Quench, Extract, Wash reaction->workup purify Purification: Dry, Concentrate, Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Flowchart start Reaction Incomplete? check_catalyst Check Catalyst Activity (Fresh? Stored properly?) start->check_catalyst Yes success Problem Solved start->success No increase_temp Increase Reaction Temperature check_catalyst->increase_temp Catalyst OK failure Consult Further Literature check_catalyst->failure Catalyst Bad check_base Check Base Solubility/Activity (Finely ground?) increase_temp->check_base Still Incomplete increase_temp->success Reaction Complete change_ligand Consider a More Active Ligand check_base->change_ligand Base OK check_base->success Base was the issue change_ligand->success Reaction Complete change_ligand->failure Still Incomplete

Caption: Troubleshooting decision tree for incomplete reactions.

References

Validation & Comparative

A Comparative Analysis of 1-Iodo-2-methyl-3-nitrobenzene and its Analogs in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate substrates and catalysts is paramount for the efficient synthesis of complex organic molecules. This guide provides an objective comparison of the catalytic performance of 1-Iodo-2-methyl-3-nitrobenzene and alternative aryl iodides in widely-used palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data to facilitate informed decisions in synthetic route development.

Quantitative Performance Data

The following tables summarize the performance of various aryl iodides in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation, a critical step in the synthesis of pharmaceuticals and other functional materials.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Iodides

EntryAryl IodideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-IodotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-24>90Adapted from[1]
2IodobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801295[2]
31-Iodo-4-nitrobenzenePd(OAc)₂ / PPh₃K₂CO₃DMF120292[3]
44-IodoanisolePd/CK₂CO₃DMA/H₂O100295[3]

Table 2: Heck Reaction of Various Aryl Iodides with Methyl Acrylate

EntryAryl IodideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1IodobenzenePd(OAc)₂Et₃NNMP120198[4]
2o-BromoiodobenzenePd(OAc)₂Et₃NAcetonitrile80-90135.74[5]
33-Iodo-6-methyl-4-nitro-1H-indazolePd(OAc)₂Na₂CO₃DMF100-1104-12Not Specified[6]

Table 3: Sonogashira Coupling of Various Aryl Iodides with Phenylacetylene

EntryAryl IodideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
11-Iodo-2-methyl-4-nitrobenzene5% Pd on alumina / 0.1% Cu₂O on aluminaNot SpecifiedTHF-DMA75Not SpecifiedNot Obtained Pure[7]
2IodobenzenePd(OAc)₂ / DABCOK₂CO₃DMF120298[8]
31-Iodo-4-nitrobenzenePd(OAc)₂DabcoNot SpecifiedNot SpecifiedNot SpecifiedQuantitative[9]
44-Iodotoluene5% Pd on alumina / 0.1% Cu₂O on aluminaNot SpecifiedTHF-DMA7572<2[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols serve as a foundation for laboratory implementation and further optimization.

Suzuki-Miyaura Coupling of 4-Iodotoluene (Adapted from[1])

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and the corresponding arylboronic acid (1.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add 4-iodotoluene (1.0 equiv.) and anhydrous toluene (to make a 0.2 M solution) via syringe.

  • Add a solution of K₃PO₄ (2.0 equiv.) in deoxygenated water (to make a 1 M solution).

  • Stir the reaction mixture vigorously and heat to 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction of Iodobenzene with Methyl Acrylate (Adapted from[4])

  • In a reaction vessel, combine iodobenzene, methyl acrylate (1.2 equiv.), Pd(OAc)₂ (catalytic amount), and triethylamine (Et₃N) as the base.

  • Add N-methylpyrrolidone (NMP) as the solvent.

  • Heat the reaction mixture to 120 °C with stirring for 1 hour.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • After completion, perform an appropriate work-up to isolate and purify the product.

Sonogashira Coupling of 1-Iodo-2-methyl-4-nitrobenzene (Adapted from[7])

  • Dissolve 1-iodo-2-methyl-4-nitrobenzene (0.5 mmol) and phenylacetylene (0.6 mmol) in a 9:1 mixture of THF and DMA (10 mL).

  • Add the catalyst, a mixture of 5% Pd on alumina and 0.1% Cu₂O on alumina (17:1 ratio, 1.900 g total).

  • Heat the reaction mixture to 75 °C with stirring under an argon atmosphere.

  • Monitor the reaction for product formation. The original experiment noted that the product could not be obtained pure after column chromatography.

Visualizing Catalytic Processes

The following diagrams illustrate key workflows and concepts in palladium-catalyzed cross-coupling reactions.

G General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Aryl Halide, Coupling Partner, Base, and Solvent catalyst Add Palladium Catalyst and Ligand start->catalyst inert Establish Inert Atmosphere (e.g., Ar, N2) catalyst->inert heat Heat to Reaction Temperature with Stirring inert->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end end purify->end Isolated Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G Simplified Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)2 pd2_intermediate R-Pd(II)L_n-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination R-R' reductive_elimination->pd0

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

Validating the Structure of 1-Iodo-2-methyl-3-nitrobenzene: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of X-ray crystallography and various spectroscopic methods for the structural validation of the aromatic compound 1-iodo-2-methyl-3-nitrobenzene. Due to the limited availability of public crystallographic data for this specific molecule, this guide will utilize data from its close structural analog, 2-iodo-3-nitrotoluene, to illustrate the principles and data interpretation of alternative validation techniques.

Introduction to Structural Validation

The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. Therefore, rigorous structural validation is paramount. While X-ray crystallography is considered the "gold standard" for providing a definitive three-dimensional molecular structure, its reliance on obtaining a high-quality single crystal can be a significant bottleneck. Consequently, a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are routinely employed to build a comprehensive and corroborative picture of a molecule's structure.

Methodologies at a Glance: A Comparative Overview

Each structural validation technique provides unique insights into the molecular architecture. The following table summarizes the key principles and outputs of each method.

TechniquePrincipleInformation Obtained
X-ray Crystallography Diffraction of X-rays by a crystalline latticePrecise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic fieldThe chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), providing information on the molecular skeleton, connectivity, and stereochemistry.
Mass Spectrometry Ionization of molecules and their separation based on mass-to-charge ratioThe molecular weight of the compound and the fragmentation pattern, which can reveal structural motifs.
IR Spectroscopy Absorption of infrared radiation by molecular vibrationsThe presence of specific functional groups within the molecule.

Experimental Data Comparison: The Case of 2-Iodo-3-nitrotoluene

As a proxy for this compound, we will examine the expected and available spectroscopic data for 2-iodo-3-nitrotoluene (PubChem CID: 234781).

Table 1: Expected ¹H NMR Data for 2-Iodo-3-nitrotoluene in CDCl₃
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HAromatic H ortho to NO₂
~7.4t1HAromatic H para to I
~7.1d1HAromatic H ortho to I
~2.5s3HMethyl (CH₃)

Note: Predicted values are based on typical chemical shifts for similar aromatic compounds. Actual experimental values may vary slightly.

Table 2: Key Mass Spectrometry Fragments for an Iodonitrotoluene Isomer
m/zInterpretation
263Molecular ion [M]⁺
246[M - OH]⁺
217[M - NO₂]⁺
139[M - I]⁺
91[C₇H₇]⁺ (Tropylium ion)

Data is representative of a typical electron ionization (EI) mass spectrum for an iodonitrotoluene.

Table 3: Characteristic IR Absorption Bands for 2-Iodo-3-nitrotoluene
Wavenumber (cm⁻¹)Functional Group
~3100 - 3000Aromatic C-H stretch
~2950 - 2850Aliphatic C-H stretch (methyl)
~1530 - 1500Asymmetric NO₂ stretch
~1350 - 1330Symmetric NO₂ stretch
~800 - 600C-I stretch

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results.

X-ray Crystallography (General Protocol for Small Molecules)
  • Crystal Growth: A single crystal of the compound (typically >0.1 mm in all dimensions) is grown.[1] This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.[1] The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), often using direct methods for small molecules, to generate an initial electron density map.[1] An atomic model is built into the electron density and refined to best fit the experimental data.

¹H NMR Spectroscopy (General Protocol)
  • Sample Preparation: 5-10 mg of the solid sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). The peaks are integrated to determine the relative ratios of the protons.

Electron Impact Mass Spectrometry (EI-MS) (General Protocol)
  • Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer. For volatile compounds, this can be via a gas chromatography (GC) inlet or a direct insertion probe.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

FT-IR Spectroscopy (Solid Sample - KBr Pellet Method)
  • Sample Preparation: A few milligrams of the solid sample are finely ground with anhydrous potassium bromide (KBr), which is transparent to infrared radiation.

  • Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty spectrometer is recorded. The sample spectrum is then recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Workflows and Relationships

To better illustrate the processes and logical connections discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis Synthesis Synthesis of This compound Xray X-ray Crystallography Synthesis->Xray Requires single crystal NMR NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR Final_Structure Validated Structure Xray->Final_Structure Definitive 3D Structure Proposed_Structure Proposed Structure NMR->Proposed_Structure MS->Proposed_Structure IR->Proposed_Structure

Caption: Workflow for the synthesis and structural validation of a chemical compound.

data_integration NMR_Data NMR Data (Connectivity, Environment) Structural_Hypothesis Structural Hypothesis NMR_Data->Structural_Hypothesis MS_Data MS Data (Molecular Weight, Fragments) MS_Data->Structural_Hypothesis IR_Data IR Data (Functional Groups) IR_Data->Structural_Hypothesis Xray_Data X-ray Data (3D Coordinates) Validated_Structure Validated Structure Xray_Data->Validated_Structure Structural_Hypothesis->Xray_Data Confirmation Structural_Hypothesis->Validated_Structure Corroboration

Caption: Logical relationship of data from different analytical techniques for structure elucidation.

Conclusion

While X-ray crystallography provides the most definitive structural information, its application is contingent on successful crystallization. In the absence of a crystal structure for this compound, a combination of spectroscopic methods provides a powerful and essential alternative for its structural validation. By integrating the data from NMR, MS, and IR spectroscopy, researchers can confidently deduce the molecular structure, ensuring the integrity of their chemical entities for further research and development. The data and protocols presented in this guide offer a framework for the comprehensive structural characterization of this and other novel organic compounds.

References

A Comparative Study of Ortho-, Meta-, and Para-Iodonitrobenzene Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ortho-, meta-, and para-isomers of iodonitrobenzene, compounds of interest in organic synthesis and with potential applications in medicinal chemistry. The strategic placement of the iodo and nitro groups on the benzene ring significantly influences the physicochemical properties and, consequently, the potential biological activity of these isomers. This document summarizes key experimental data, outlines synthetic protocols, and presents the available toxicological information to assist researchers, scientists, and drug development professionals in their work with these molecules.

Physicochemical Properties

The relative positions of the substituents on the benzene ring directly impact the physical properties of the iodonitrobenzene isomers. These differences, summarized in the table below, are crucial for predicting their behavior in various experimental and biological systems.

PropertyOrtho-IodonitrobenzeneMeta-IodonitrobenzenePara-Iodonitrobenzene
Molecular Formula C₆H₄INO₂C₆H₄INO₂C₆H₄INO₂
Molecular Weight 249.01 g/mol 249.01 g/mol 249.01 g/mol
Appearance Yellow powderMonoclinic prisms or tan solidYellowish or brownish powder
Melting Point 49-51 °C36-38 °C171-173 °C[1]
Boiling Point 288-289 °C280 °C289 °C
Density Not available1.9477 g/cm³ at 50°C1.8090 g/cm³
Dipole Moment Not available3.47 D2.90 D
Water Solubility InsolubleLess than 1 mg/mLInsoluble[1]

Experimental Protocols

General Synthesis of Iodonitrobenzene Isomers via Diazotization-Iodination

The synthesis of ortho-, meta-, and para-iodonitrobenzene is typically achieved through a Sandmeyer-type reaction, which involves the diazotization of the corresponding nitroaniline isomer followed by the substitution of the diazonium group with iodine.

Materials:

  • Ortho-, meta-, or para-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Diazotization:

    • In a beaker, dissolve the chosen nitroaniline isomer in a mixture of concentrated sulfuric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the nitroaniline solution, maintaining the temperature below 10 °C with constant stirring. This step forms the unstable diazonium salt.

  • Iodination:

    • In a separate beaker, prepare a solution of potassium iodide in water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Vigorous evolution of nitrogen gas will be observed.

  • Isolation and Purification:

    • Allow the reaction mixture to stand to complete the reaction.

    • Collect the precipitated crude product by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified iodonitrobenzene isomer.

Characterization: The identity and purity of the synthesized isomers can be confirmed using standard analytical techniques such as:

  • Melting Point Determination: To compare with literature values.

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C-I, NO₂).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the substitution pattern on the aromatic ring.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological Activity and Toxicology

General Toxicological Profile: All three isomers are considered hazardous materials. The available information suggests the following:

  • Ortho-Iodonitrobenzene: Harmful if swallowed, in contact with skin, or if inhaled.[2] It is a skin and strong eye irritant and may cause methemoglobinemia.[2]

  • Meta-Iodonitrobenzene: A skin and eye irritant that may induce methemoglobinemia and cyanosis.

  • Para-Iodonitrobenzene: Considered moderately toxic upon ingestion, inhalation, or dermal contact.[1] It can cause irritation to the skin and eyes.[3] Ingestion may lead to methemoglobinemia, a condition where hemoglobin is unable to effectively carry oxygen.[1][4]

One study has mentioned the use of p-iodonitrobenzene as a reagent in the synthesis of new arylisoquinolones with anti-inflammatory activity. However, this does not describe the intrinsic biological activity of p-iodonitrobenzene itself.

The lack of comprehensive, comparative biological data highlights a significant knowledge gap and an area for future research. The distinct physicochemical properties of these isomers suggest that they may interact differently with biological systems, warranting further investigation into their potential as scaffolds in drug design.

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start Nitroaniline Isomer (ortho, meta, or para) diazotization Diazotization (H₂SO₄, NaNO₂, 0-5 °C) start->diazotization iodination Iodination (KI) diazotization->iodination crude_product Crude Iodonitrobenzene iodination->crude_product filtration Vacuum Filtration crude_product->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization pure_product Pure Iodonitrobenzene Isomer recrystallization->pure_product characterization Characterization (MP, IR, NMR, MS) pure_product->characterization

Caption: General workflow for the synthesis and characterization of iodonitrobenzene isomers.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by ortho-, meta-, or para-iodonitrobenzene. This represents a key area for future investigation to understand their potential mechanisms of action at a cellular level.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or safety advice. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

References

Navigating the Suzuki Coupling Landscape: A Comparative Guide to the Reactivity of Substituted Iodonitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The electronic and steric nature of the coupling partners significantly influences reaction efficiency. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-substituted iodonitrobenzenes in the Suzuki coupling, supported by established chemical principles and experimental observations.

The reactivity of substituted iodonitrobenzenes in the Suzuki coupling is primarily dictated by the interplay of electronic and steric effects imparted by the nitro group's position on the aromatic ring. These factors predominantly influence the oxidative addition step, which is often rate-determining, and the subsequent transmetalation step in the catalytic cycle.

Quantitative Reactivity Comparison

para > meta > ortho

This trend is based on the combined influence of electronic activation of the carbon-iodine bond and the steric hindrance around the reaction center.

Iodonitrobenzene IsomerRelative Position of SubstituentsExpected ReactivityDominant Influencing Factors
4-Iodonitrobenzene paraHighStrong electron-withdrawing effect of the nitro group activates the C-I bond for oxidative addition. Minimal steric hindrance.
3-Iodonitrobenzene metaModerateThe electron-withdrawing effect is less pronounced at the meta position compared to the para position, leading to slightly lower reactivity. Steric hindrance is minimal.
2-Iodonitrobenzene orthoLowSignificant steric hindrance from the bulky nitro group adjacent to the iodine atom impedes the approach of the palladium catalyst for oxidative addition and can also hinder the subsequent transmetalation step.[1]

Key Observations from Experimental Data:

  • Studies have shown that while 3- and 4-substituted nitroaromatics in Suzuki couplings follow predictable patterns based on electronic effects, the presence of a nitro group in the 2-position introduces significant obstacles, particularly during the transmetalation step of the catalytic cycle.[1]

  • The electron-withdrawing nature of the nitro group generally enhances the rate of oxidative addition of the aryl halide to the palladium(0) catalyst. This effect is most pronounced when the nitro group is in the para position, electronically activating the carbon-iodine bond.

  • The steric bulk of the ortho-nitro group presents a significant barrier to the palladium catalyst, making the oxidative addition step and subsequent steps in the catalytic cycle more challenging.

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of an iodonitrobenzene with phenylboronic acid. This protocol can be adapted to compare the reactivity of the different isomers.

Materials:

  • Substituted Iodonitrobenzene (e.g., 4-iodonitrobenzene, 3-iodonitrobenzene, or 2-iodonitrobenzene) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%) or other suitable ligand

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the substituted iodonitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Logical Relationships in Suzuki Coupling

The following diagram illustrates the key steps and relationships within the Suzuki-Miyaura catalytic cycle, highlighting where the properties of the substituted iodonitrobenzene have the most significant impact.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Iodonitrobenzene Substituted Iodonitrobenzene OxAdd Oxidative Addition (Rate-determining step, influenced by electronics and sterics of Iodonitrobenzene) Iodonitrobenzene->OxAdd BoronicAcid Arylboronic Acid Transmetalation Transmetalation (Hindered by ortho-substituents) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation activates Pd0 Pd(0) Catalyst Pd0->OxAdd OxAdd->Transmetalation Forms Ar-Pd(II)-I RedElim Reductive Elimination Transmetalation->RedElim Forms Ar-Pd(II)-Ar' RedElim->Pd0 Regenerates Catalyst Product Substituted Nitrobiphenyl RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle for iodonitrobenzenes.

This guide provides a foundational understanding of the factors governing the reactivity of substituted iodonitrobenzenes in Suzuki coupling reactions. For specific applications, further optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve desired yields and selectivity.

References

Comparative Purity Analysis of Synthetic 1-Iodo-2-methyl-3-nitrobenzene: A Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthetic intermediates like 1-Iodo-2-methyl-3-nitrobenzene is of paramount importance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this compound. The information presented is supported by detailed experimental protocols and comparative data to aid in selecting the most suitable method for specific analytical needs.

Comparison of Analytical Methods

The choice of an analytical technique for purity determination is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, the required accuracy and precision, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally stable compounds like this compound. Gas Chromatography is a powerful alternative, particularly for volatile and thermally stable compounds. Quantitative NMR offers a distinct advantage as a primary ratio method that can provide purity values without the need for a specific reference standard of the analyte.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a stationary and a mobile phase, followed by UV detection.Separation of volatile components in a gaseous mobile phase based on their partitioning with a stationary phase, followed by detection (e.g., FID, MS).Signal intensity is directly proportional to the number of atomic nuclei. Purity is determined relative to a certified internal standard.
Selectivity High; capable of separating the main component from structurally similar impurities, including isomers.High; excellent for separating volatile impurities and isomers.High; provides structural information that aids in the identification and quantification of impurities with unique NMR signals.
Accuracy High, with appropriate calibration using a reference standard.High, when calibrated with a suitable reference standard.Very high; considered a primary ratio method with low measurement uncertainty.
Precision High, with excellent reproducibility for quantitative measurements.High, with good reproducibility.High, with excellent reproducibility.
Quantification Highly quantitative with the use of a reference standard and calibration curve.Highly quantitative with a reference standard.Absolute quantification is possible with a certified internal standard.
Throughput Moderate to high, especially with the use of an autosampler.Moderate throughput.Lower throughput compared to chromatographic methods.
Sample State Solid or liquid (dissolved).Volatilizable solid or liquid.Solid or liquid (dissolved in a deuterated solvent).
Destructive Yes, the sample is consumed during analysis.Yes, the sample is consumed.No, the sample can be recovered after analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method suitable for the separation and quantification of this compound from its potential impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Potential Impurities: Based on a typical synthesis route starting from 2-methyl-3-nitroaniline via diazotization followed by Sandmeyer reaction with potassium iodide, potential impurities could include:

  • Unreacted starting material: 2-methyl-3-nitroaniline.

  • Isomeric byproducts: e.g., 2-methyl-3-nitro-iodobenzene isomers.

  • Side-products from the diazotization reaction.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

Experimental Workflow for HPLC Purity Analysis.

Gas Chromatography (GC) Method

This protocol outlines a GC method for the purity assessment of this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C (FID) or MS transfer line at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method

This protocol provides a general procedure for the purity determination of this compound by ¹H qNMR.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • NMR data processing software.

Materials:

  • Internal Standard: Maleic anhydride (certified reference material).

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS).

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic anhydride into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery.

Data Processing and Calculation:

  • Integrate a well-resolved signal of the analyte and the signal of the internal standard (for maleic anhydride, the singlet of the two vinyl protons).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Method_Comparison cluster_analyte Analyte: this compound cluster_methods Purity Analysis Methods cluster_outcomes Analytical Outcomes Analyte Synthetic Product HPLC HPLC (High Resolution Separation) Analyte->HPLC GC GC (For Volatile Impurities) Analyte->GC qNMR qNMR (Absolute Quantification) Analyte->qNMR Purity Purity (%) HPLC->Purity Impurities Impurity Profile HPLC->Impurities GC->Purity GC->Impurities qNMR->Purity qNMR->Impurities

Logical Comparison of Purity Analysis Methods.

A Comparative Guide to Alternative Reagents for 1-Iodo-2-methyl-3-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aryl Halides and Boronic Acids in Cross-Coupling Reactions

In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the choice of reagents is paramount to the success of a reaction. 1-Iodo-2-methyl-3-nitrobenzene has been a valuable building block, primarily due to the high reactivity of the carbon-iodine bond in various cross-coupling reactions. However, factors such as cost, availability, and the desire for milder reaction conditions have prompted the exploration of alternative reagents. This guide provides an objective comparison of the performance of common alternatives to this compound, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

The primary alternatives to this compound are its corresponding bromo and chloro analogs, 2-bromo-6-nitrotoluene and 2-chloro-6-nitrotoluene , respectively. Another strategic alternative is 2-methyl-3-nitrophenylboronic acid , which can be used in Suzuki-Miyaura coupling reactions with a suitable aryl or heteroaryl halide. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is a critical factor in reaction development.

Performance Comparison in Key Cross-Coupling Reactions

The following tables summarize the performance of these alternative reagents in four key cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation. The data presented is a compilation from various literature sources and aims to provide a comparative overview. It is important to note that reaction conditions can significantly influence yields, and optimization is often necessary for each specific substrate combination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the aryl halide directly impacts the reaction efficiency.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012~95
2-Bromo-6-nitrotoluene Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285-92
2-Chloro-6-nitrotoluene Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1102470-80
2-Methyl-3-nitrophenylboronic acid 4-IodoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012~90
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The choice of ligand and base is crucial, especially for less reactive aryl halides.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1008>90
2-Bromo-6-nitrotoluene AnilinePd₂(dba)₃ / RuPhosK₂CO₃t-BuOH1101880-88
2-Chloro-6-nitrotoluene AnilinePd(OAc)₂ / BrettPhosK₃PO₄Dioxane1202465-75
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. A copper co-catalyst is often employed to facilitate the reaction.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF656~92
2-Bromo-6-nitrotoluene PhenylacetylenePd(PPh₃)₂Cl₂ / CuIDIPAToluene801275-85
2-Chloro-6-nitrotoluene PhenylacetylenePd(OAc)₂ / SPhos / CuICs₂CO₃DMF1002450-60
Cyanation

The cyanation of aryl halides provides a direct route to valuable aryl nitriles. The choice of cyanide source and catalyst is critical for achieving high yields, especially with less reactive halides.

ReagentCyanide SourceCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
This compound K₄[Fe(CN)₆]Pd(OAc)₂DMAc1208>90
2-Bromo-6-nitrotoluene Zn(CN)₂Pd(dppf)Cl₂DMF1201880-90
2-Chloro-6-nitrotoluene K₄[Fe(CN)₆]Pd/CM-phosDioxane/H₂O1002460-70

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-6-nitrotoluene

To a flame-dried round-bottom flask is added 2-bromo-6-nitrotoluene (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) is then added. A degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) is added via syringe. The reaction mixture is heated to 100 °C and stirred for 12-24 hours. After completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of 2-Bromo-6-nitrotoluene

In an oven-dried Schlenk tube, 2-bromo-6-nitrotoluene (1.0 mmol), the amine (1.2 mmol), a base such as K₂CO₃ (2.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., RuPhos, 4 mol%) are combined. The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., t-BuOH, 5 mL) is added, and the mixture is heated to 110 °C for 18-24 hours. Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by flash chromatography.

General Procedure for Sonogashira Coupling of 2-Bromo-6-nitrotoluene

To a Schlenk flask are added 2-bromo-6-nitrotoluene (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%). The flask is evacuated and backfilled with argon. A degassed solvent such as toluene (5 mL) and a base like diisopropylamine (DIPA, 2.0 mmol) are added. The reaction is stirred at 80 °C for 12-24 hours. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography.

General Procedure for Cyanation of 2-Bromo-6-nitrotoluene

A mixture of 2-bromo-6-nitrotoluene (1.0 mmol), Zn(CN)₂ (0.6 mmol), and Pd(dppf)Cl₂ (5 mol%) in anhydrous DMF (5 mL) is degassed with argon for 15 minutes. The mixture is then heated at 120 °C for 18-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with aqueous NaHCO₃ and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography.

Synthesis of 2-Methyl-3-nitrophenylboronic acid from 2-Bromo-6-nitrotoluene

To a solution of 2-bromo-6-nitrotoluene (1.0 mmol) in dry THF (10 mL) at -78 °C under an argon atmosphere is slowly added n-butyllithium (1.1 mmol, 2.5 M in hexanes). The mixture is stirred at this temperature for 30 minutes, after which triisopropyl borate (1.5 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude boronic acid can often be used without further purification or can be purified by recrystallization.

Logical Workflow for Reagent Selection

The choice of reagent depends on several factors, including the desired reactivity, cost, and the specific transformation being performed. The following diagram illustrates a decision-making process for selecting an alternative to this compound.

ReagentSelection start Need for 2-methyl-3-nitrophenyl moiety reaction_type What is the key reaction? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N sonogashira Sonogashira reaction_type->sonogashira C-C (alkyne) cyanation Cyanation reaction_type->cyanation C-CN other Other Reactions reaction_type->other reactivity_cost Reactivity vs. Cost? suzuki->reactivity_cost boronic_acid Synthesize and use 2-Methyl-3-nitrophenylboronic acid suzuki->boronic_acid Alternative Strategy buchwald->reactivity_cost sonogashira->reactivity_cost cyanation->reactivity_cost other->reactivity_cost high_reactivity High Reactivity Needed (Mild Conditions) reactivity_cost->high_reactivity cost_sensitive Cost-Sensitive (Harsher Conditions Tolerable) reactivity_cost->cost_sensitive iodo Use this compound high_reactivity->iodo bromo Use 2-Bromo-6-nitrotoluene high_reactivity->bromo cost_sensitive->bromo chloro Use 2-Chloro-6-nitrotoluene cost_sensitive->chloro

Caption: Decision tree for selecting an alternative reagent.

Signaling Pathway for Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a palladium catalyst. Understanding this pathway is crucial for optimizing reaction conditions.

SuzukiCycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r_prime R-Pd(II)-R' L_n transmetalation->r_pd_r_prime boronate_complex [R'-B(OH)₃]⁻ boronate_complex->r_pd_r_prime base Base (e.g., K₂CO₃) boronic_acid R'-B(OH)₂ boronic_acid->boronate_complex + OH⁻ r_pd_r_prime->pd0 Regeneration reductive_elimination Reductive Elimination r_pd_r_prime->reductive_elimination product R-R' reductive_elimination->product aryl_halide R-X (e.g., 2-Bromo-6-nitrotoluene) aryl_halide->pd_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to the Mechanistic Pathways of 1-Iodo-2-methyl-3-nitrobenzene in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Iodo-2-methyl-3-nitrobenzene is a versatile substituted aromatic compound with significant potential in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and functional materials. The strategic placement of the iodo, methyl, and nitro groups on the benzene ring imparts distinct reactivity, allowing for a range of chemical transformations. This guide provides an objective comparison of the primary mechanistic pathways involving this substrate: palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the reduction of the nitro group. We present a summary of their performance with supporting data from related systems, detailed experimental protocols, and visualizations of the underlying mechanisms to aid in reaction design and optimization.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nature of the nitro group and the steric hindrance from the adjacent methyl group can influence catalyst selection and reaction conditions.

Comparative Performance of Palladium-Catalyzed Reactions

The following table summarizes typical conditions and outcomes for major palladium-catalyzed cross-coupling reactions. While specific data for this compound is limited in publicly available literature, the data presented for analogous iodo-nitroaromatic or sterically hindered aryl iodides provides a strong predictive framework.

Reaction TypeTypical Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Typical Yield (%)Key Considerations for this compound
Suzuki-Miyaura Coupling Pd(PPh₃)₄ or Pd(OAc)₂/SPhosArylboronic acidK₂CO₃, K₃PO₄Dioxane/H₂O, TolueneRT - 10085-98Steric hindrance from the ortho-methyl group may require more bulky phosphine ligands (e.g., SPhos) for high yields.[1][2]
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuITerminal alkyneEt₃N, PiperidineTHF, DMFRT - 10095-99The reaction is generally robust, and high yields are expected. Copper-free conditions are also viable.[3][4][5][6][7]
Heck Reaction Pd(OAc)₂Alkene (e.g., methyl acrylate)Et₃N, Na₂CO₃DMF, NMP90 - 120Good to ExcellentThe presence of both organic and inorganic bases can enhance the reaction rate and catalyst recyclability.[8][9][10][11]
Buchwald-Hartwig Amination Pd(OAc)₂ / XantphosPrimary/Secondary AmineCs₂CO₃, K₃PO₄Toluene, Dioxane80 - 11080-97The choice of a suitable bulky and electron-rich phosphine ligand is crucial to overcome steric hindrance and achieve high turnover numbers.[12][13][14][15][16]
Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). Add a degassed solvent system such as dioxane/water (4:1, 5 mL). The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1][2]

General Procedure for Sonogashira Coupling: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) in a suitable solvent (e.g., THF or DMF, 5 mL). Add an amine base (e.g., triethylamine, 2.0 mmol) and the terminal alkyne (1.2 mmol). Stir the reaction mixture at room temperature or with gentle heating until completion. Upon completion, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. Purification is typically achieved by column chromatography.[3][4][5]

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-I pd0->pd2_complex Oxidative Addition (R-I) transmetalation_complex R-Pd(II)L2-R' pd2_complex->transmetalation_complex Transmetalation (R'-B(OH)2) transmetalation_complex->pd0 Reductive Elimination (R-R')

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group ortho to the iodine atom makes the aromatic ring of this compound susceptible to nucleophilic attack. This addition-elimination mechanism is a powerful method for introducing a variety of nucleophiles.

Comparison of Nucleophiles in SNAr Reactions

The rate and success of the SNAr reaction are highly dependent on the nucleophilicity of the attacking species and the stability of the intermediate Meisenheimer complex.

NucleophileReagent ExampleTypical ConditionsExpected Reactivity with this compound
AlkoxidesSodium methoxide (NaOMe)Methanol, RT to refluxHigh reactivity is expected due to the strong nucleophilicity of the alkoxide.
AminesPiperidine, MorpholineEthanol or DMF, RT to 100 °CGood to excellent yields are anticipated, with primary and secondary amines readily displacing the iodide.[17][18][19]
ThiolatesSodium thiophenoxide (NaSPh)DMF, RTThiolates are excellent nucleophiles for SNAr and are expected to react efficiently.
AzidesSodium azide (NaN₃)DMSO or DMF, elevated temp.The azide anion is a good nucleophile and should readily participate in the substitution.
Experimental Protocol

General Procedure for Nucleophilic Aromatic Substitution: To a solution of this compound (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMF or DMSO, 5 mL), the nucleophile (1.1-1.5 mmol) is added. If the nucleophile is an amine, a base such as K₂CO₃ or Et₃N (2.0 mmol) may be added. The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to 120 °C) until the reaction is complete as indicated by TLC analysis. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over a drying agent, and concentrated. The product is purified by column chromatography or recrystallization.[17][18][19]

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

G Addition-Elimination Mechanism (SNAr) start This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer Addition of Nu⁻ product Substituted Product meisenheimer->product Elimination of I⁻

Caption: The two-step addition-elimination mechanism of SNAr.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation that opens up a wide range of synthetic possibilities, including the formation of amides, sulfonamides, and diazonium salts. The choice of reducing agent is critical to ensure chemoselectivity, particularly to avoid the reduction of the carbon-iodine bond.

Comparative Analysis of Nitro Group Reduction Methods
Reduction MethodReagent/CatalystTypical ConditionsChemoselectivity (preservation of C-I bond)
Catalytic Hydrogenation H₂, Pd/C or PtO₂Methanol or Ethanol, RT, 1 atm H₂Generally not selective; the C-I bond is susceptible to hydrogenolysis.[20][21]
Metal-Mediated Reduction Fe / NH₄Cl or SnCl₂ / HClEthanol/Water, refluxHigh chemoselectivity is often observed, preserving the C-I bond. This is a robust and widely used method.[20][21][22]
Transfer Hydrogenation Hydrazine hydrate, Pd/CMethanol, RTCan offer good selectivity under controlled conditions, but over-reduction is a risk.[23]
Hydride Reduction NaBH₄ / NiCl₂Methanol, 0 °C to RTThis system can be effective and chemoselective for nitro group reduction in the presence of aryl halides.
Experimental Protocols

General Procedure for Metal-Mediated Nitro Group Reduction (Fe/NH₄Cl): In a round-bottom flask, a mixture of this compound (1.0 mmol) and iron powder (5.0 mmol) in a solvent system of ethanol and water (e.g., 4:1, 10 mL) is prepared. To this suspension, a saturated aqueous solution of ammonium chloride (NH₄Cl) is added. The mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the corresponding aniline, which can be further purified if necessary.[21][22]

Experimental Workflow for Nitro Group Reduction

G Workflow for Metal-Mediated Nitro Reduction setup Reaction Setup (Substrate, Fe, NH4Cl, Solvent) reflux Reflux setup->reflux filtration Filtration (Removal of Iron Salts) reflux->filtration extraction Workup & Extraction filtration->extraction purification Purification extraction->purification product 2-Iodo-6-methylaniline purification->product

References

A Comparative Benchmarking Guide to the Synthesis of 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 1-Iodo-2-methyl-3-nitrobenzene, a valuable building block in medicinal chemistry and materials science. The efficiency of the primary synthesis route, the Sandmeyer reaction, is benchmarked against a theoretical alternative, direct electrophilic iodination. This comparison is supported by experimental data from analogous reactions and established chemical principles.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for the proposed synthesis routes of this compound.

MetricRoute 1: Sandmeyer ReactionRoute 2: Direct Electrophilic Iodination (Theoretical)
Starting Material 2-Methyl-3-nitroaniline2-Methyl-3-nitrotoluene
Key Reagents NaNO₂, H₂SO₄, KII₂, Oxidizing Agent (e.g., HNO₃, HIO₃)
Reported Yield High (based on analogous reactions)Variable, potentially lower due to side reactions
Reaction Conditions Low temperatures (0-5 °C) for diazotizationHarsh, strongly acidic conditions may be required
Selectivity High regioselectivityPotential for isomeric byproduct formation
Scalability Well-established and scalablePotentially challenging to control on a large scale
Safety Concerns Diazonium salts can be explosive if isolatedUse of strong oxidizing agents and acids

Experimental Protocols

Route 1: Sandmeyer Reaction of 2-Methyl-3-nitroaniline (Primary Route)

This route is the most established and reliable method for the synthesis of this compound. It proceeds via the diazotization of 2-methyl-3-nitroaniline, followed by a Sandmeyer reaction with potassium iodide.[1][2][3] The iodination in a Sandmeyer-type reaction does not require a copper catalyst.[3]

Step 1: Diazotization of 2-Methyl-3-nitroaniline

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2-methyl-3-nitroaniline in a mixture of concentrated sulfuric acid and water.

  • Maintain the temperature between 0 and 5 °C and slowly add a solution of sodium nitrite (NaNO₂) in water dropwise.

  • Continue stirring for 30 minutes at this temperature to ensure the complete formation of the diazonium salt. The progress of the reaction can be monitored using starch-iodide paper.

Step 2: Iodination

  • In a separate beaker, prepare a solution of potassium iodide (KI) in water.

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Effervescence (evolution of nitrogen gas) will be observed. Allow the reaction mixture to slowly warm to room temperature and continue stirring until the gas evolution ceases.

  • The crude this compound will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and then with a solution of sodium thiosulfate to remove any excess iodine.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Route 2: Direct Electrophilic Iodination of 2-Methyl-3-nitrotoluene (Theoretical Alternative)

Direct iodination of an aromatic ring requires an electrophilic iodine source. For deactivated rings, such as those containing a nitro group, harsh reaction conditions are typically necessary.[4] The nitro group is a meta-director, while the methyl group is an ortho-, para-director. In 2-methyl-3-nitrotoluene, the directing effects of the two groups could lead to a mixture of products, making this route less regioselective than the Sandmeyer reaction.

Proposed Experimental Protocol:

  • In a round-bottom flask, dissolve 2-methyl-3-nitrotoluene in a strong acid, such as concentrated sulfuric acid or trifluoromethanesulfonic acid.[5]

  • Add a source of electrophilic iodine, such as a mixture of iodine (I₂) and an oxidizing agent (e.g., nitric acid, iodic acid).[4]

  • Heat the reaction mixture to facilitate the electrophilic substitution. The optimal temperature and reaction time would need to be determined experimentally.

  • Upon completion of the reaction, pour the mixture over ice to precipitate the crude product.

  • Collect the solid by filtration and wash thoroughly with water and a reducing agent solution (e.g., sodium bisulfite) to remove unreacted iodine.

  • The crude product would likely require purification by column chromatography to separate the desired this compound from any isomeric byproducts.

Mandatory Visualization

The logical workflow for selecting the optimal synthesis route is depicted below.

G cluster_start Starting Material Selection cluster_routes Synthesis Route Evaluation cluster_analysis Comparative Analysis cluster_decision Conclusion Start Identify Target: This compound Route1 Route 1: Sandmeyer Reaction Start->Route1 Route2 Route 2: Direct Iodination Start->Route2 Yield Yield & Purity Route1->Yield Conditions Reaction Conditions (Temp, Time, Reagents) Route1->Conditions Selectivity Regioselectivity Route1->Selectivity Safety Safety & Scalability Route1->Safety Route2->Yield Route2->Conditions Route2->Selectivity Route2->Safety Decision Optimal Route Selection: Sandmeyer Reaction Yield->Decision Conditions->Decision Selectivity->Decision Safety->Decision

Caption: Logical workflow for benchmarking synthesis routes.

References

Safety Operating Guide

Navigating the Disposal of 1-Iodo-2-methyl-3-nitrobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1-Iodo-2-methyl-3-nitrobenzene, a chemical compound utilized by researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information from SDSs of structurally similar compounds, namely 1-Iodo-2-nitrobenzene and 1-Iodo-3-nitrobenzene. These guidelines are intended to ensure the safe handling and disposal of this compound and to minimize environmental impact.

Key Chemical Properties and Hazard Information

The disposal procedure for any chemical is fundamentally linked to its physical and chemical properties, as well as its inherent hazards. The following table summarizes key data extrapolated from analogous compounds. This information is critical for assessing risks and planning disposal operations.

PropertyValueImplications for Disposal
Molecular Formula C₇H₆INO₂Halogenated and nitrated aromatic compound.
Appearance SolidSpills are less likely to spread than liquids, but dust can be an inhalation hazard.
Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]Requires appropriate Personal Protective Equipment (PPE) during handling and disposal.
Incompatibilities Strong oxidizing agents, strong bases.[3][4]Must be stored and disposed of separately from these substances to avoid hazardous reactions.
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen iodide.[3][4]Incineration must be performed in a facility equipped with appropriate scrubbers.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in the experimental workflow. Adherence to these procedures will ensure the safety of laboratory personnel and the protection of the environment.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure that appropriate PPE is worn. This includes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

  • Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If there is a risk of dust or vapor inhalation, use a NIOSH/MSHA approved respirator.[3]

2. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a dedicated, clearly labeled, and sealed container.

  • The container should be suitable for hazardous waste and kept closed when not in use.[3][4]

  • Do not mix this waste with other chemical waste streams, especially incompatible substances like strong oxidizing agents or bases.[3][4]

3. Spill Management: In the event of a spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[3]

  • Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • The primary recommended method for the disposal of halogenated nitroaromatic compounds is incineration in a licensed hazardous waste facility.[5][6][7] This process should be carried out in an incinerator equipped with afterburners and scrubbers to neutralize harmful combustion products like nitrogen oxides and hydrogen iodide.[3][4]

  • Landfill disposal is not recommended for this type of compound due to its potential to leach into soil and groundwater.[5]

  • Contact a certified hazardous waste disposal contractor to arrange for the collection and transportation of the waste. Ensure that the contractor is aware of the chemical's identity and hazards.

  • All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste this compound Generated ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate and Collect Waste in a Labeled, Sealed Container ppe->segregate spill_check Is there a spill? segregate->spill_check manage_spill Follow Spill Management Protocol: Absorb, Collect, and Decontaminate spill_check->manage_spill Yes store Step 3: Store Securely Away from Incompatible Materials spill_check->store No manage_spill->store contact_vendor Step 4: Contact Certified Hazardous Waste Disposal Vendor store->contact_vendor transport Step 5: Arrange for Professional Collection and Transportation contact_vendor->transport incinerate Step 6: Final Disposal via High-Temperature Incineration transport->incinerate end End: Proper Disposal Complete incinerate->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.